6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYWFRPXBBGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696249 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133277-08-4 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, including its chemical identity, physical properties, synthesis, and potential biological significance. While a specific CAS number for the hydrochloride salt is not prominently available in public databases, this guide will also cover the standard procedure for its preparation from the free base.
Chemical Identity and Properties
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of 2-aminotetralin. The free base is identified by the CAS number 167355-41-1.[1][2][3] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number (Free Base) | 167355-41-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrN | [3] |
| Molecular Weight | 226.11 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Density | 1.413 g/cm³ | [2] |
| Boiling Point | 298.704 °C at 760 mmHg | [2] |
| Flash Point | 134.452 °C | [2] |
| Refractive Index | 1.594 | [2] |
| Vapor Pressure | 0.001 mmHg at 25 °C | [2] |
Table 2: Analytical Data
| Data Type | Details | Source |
| ¹H NMR (300 MHz, CD₃OD) | δ 7.27-7.35 (m, 8H), 7.05 (d, J = 8.4Hz, 4H), 3.56 (m, 1H), 3.17 (dd, J = 3.9, 16.2Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J = 9.9, 16.2Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H) | [5] |
| LRMS | m/z 226.1 (M+H)⁺, 209 (M+H-NH₃)⁺ | [5] |
Synthesis and Experimental Protocols
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically proceeds via reductive amination of the corresponding ketone.
Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol is based on the reductive amination of 6-bromo-3,4-dihydro-1H-naphthalen-2-one.
Materials:
-
6-bromo-3,4-dihydro-1H-naphthalen-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
1.0 N Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2 g, 8.89 mmol) and ammonium acetate (5.52 g, 71.61 mmol) in methanol (100 mL), add sodium cyanoborohydride (0.67 g, 10.66 mmol) at room temperature.[5]
-
Stir the reaction mixture at room temperature for 20 hours. The solution will typically turn yellow.[5]
-
After the reaction is complete, acidify the mixture with 2M HCl and stir for 10 minutes.[5]
-
Remove the methanol by evaporation under reduced pressure.[5]
-
Extract the aqueous residue twice with dichloromethane.[5]
-
Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.[5]
-
Extract the basified aqueous layer twice with dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in a vacuum to yield the product as a yellow oil.[5]
Experimental Protocol: Preparation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (free base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or isopropanol)
Procedure:
-
Dissolve the purified 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine free base in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under a vacuum.
Synthesis and Reaction Pathway
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine from its corresponding ketone is a standard reductive amination reaction. The logical workflow for its synthesis and subsequent salt formation is depicted below.
Caption: Synthesis pathway of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride.
Biological Activity and Potential Applications
Derivatives of 2-aminotetralin are known to interact with various receptors in the central nervous system, particularly dopaminergic and serotonergic receptors. While specific biological data for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is not extensively published, its structural similarity to other pharmacologically active aminotetralins suggests potential for investigation in several areas:
-
Dopamine Receptor Ligands: Aminotetralin scaffolds are common in compounds targeting dopamine receptors, which are implicated in conditions such as Parkinson's disease, schizophrenia, and addiction.
-
Serotonin Receptor Ligands: Modifications of the aminotetralin structure can yield ligands for various serotonin receptor subtypes, which are targets for antidepressants, anxiolytics, and antipsychotics.
-
Adrenergic Receptor Ligands: Some aminotetralin derivatives have shown activity at adrenergic receptors, suggesting potential applications in cardiovascular and autonomic nervous system research.
The bromo-substituent at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially altering its receptor binding affinity, selectivity, and metabolic stability. Therefore, this compound serves as a valuable building block or lead compound for the development of novel therapeutics targeting the central nervous system.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. This document collates available data on its chemical structure, and physical characteristics, and outlines relevant experimental protocols for their determination. The information herein is intended to support research and development activities involving this compound.
Chemical Identity and Structure
IUPAC Name: this compound
Synonyms: 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene hydrochloride
Chemical Formula: C₁₀H₁₃BrClN
Molecular Weight: 262.58 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the available quantitative physicochemical data for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt is presented below. It is important to note that while data for the free amine is available, specific experimental values for the hydrochloride salt are limited in the public domain.
Table 1: Physicochemical Properties
| Property | Value (Free Amine) | Value (Hydrochloride Salt) |
| Molecular Formula | C₁₀H₁₂BrN[1][2][3][4] | C₁₀H₁₃BrClN |
| Molecular Weight | 226.11 g/mol [1][2][3][4] | 262.58 g/mol |
| Appearance | Solid[5][6] | - |
| Boiling Point | 298.704 °C at 760 mmHg[5][6] | - |
| Density | 1.413 g/cm³[5][6] | - |
| Flash Point | 134.452 °C[5][6] | - |
| Melting Point | - | Not available |
| Solubility | - | Not available |
| pKa | - | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of amine hydrochloride salts are outlined below. These are generalized protocols and may require optimization for the specific compound of interest.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
The solubility of a compound in aqueous media is a crucial parameter, particularly in drug development. The shake-flask method is a common technique to determine thermodynamic solubility.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms. Potentiometric titration is a precise method for pKa determination.
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been deprotonated.
Caption: Workflow for pKa Determination.
Potential Biological Activity and Signaling Pathways
The interaction of 2-aminotetralin derivatives with these G-protein coupled receptors (GPCRs) can modulate downstream signaling cascades. For instance, activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while activation of D2-like receptors often has the opposite effect.[5] Similarly, different serotonin receptor subtypes are coupled to various G-proteins, leading to diverse intracellular responses.[5]
Further research is required to elucidate the specific biological targets and signaling pathways of this compound.
Caption: Generalized GPCR Signaling Pathway.
Synthesis
The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reductive amination of the corresponding tetralone. The hydrochloride salt can then be formed by treating the free amine with hydrochloric acid.[3][8]
General Synthetic Scheme:
-
Reductive Amination: 6-bromo-3,4-dihydronaphthalen-2(1H)-one is reacted with an amine source, such as ammonium acetate, and a reducing agent, like sodium cyanoborohydride, in a suitable solvent like methanol.[3][8]
-
Workup and Purification: The reaction mixture is worked up to isolate the free amine, which may be purified by techniques such as column chromatography.[3][8]
-
Salt Formation: The purified free amine is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
Caption: Synthetic Route Overview.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
"6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride molecular structure"
An In-depth Analysis for Chemical and Pharmaceutical Research
This document provides a comprehensive technical overview of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a halogenated tetralin derivative of interest in synthetic chemistry and drug discovery. It details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and safety information.
Molecular Structure and Identification
This compound is a bicyclic aromatic amine. The core structure consists of a tetrahydronaphthalene scaffold, which is a naphthalene ring system where one of the two rings is fully saturated. A bromine atom is substituted at the 6-position of the aromatic ring, and an amine group is located at the 2-position of the saturated ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Table 1: Chemical Identifiers
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
|---|---|---|---|
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | This compound | [1] |
| CAS Number | 167355-41-1 | Not explicitly defined; refers to parent | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN | [1] |
| Molecular Weight | 226.11 g/mol | 262.58 g/mol | [1] |
| InChIKey | WMALPFDUOAVVMB-UHFFFAOYSA-N | Not available | [1] |
| Canonical SMILES | C1C(CC2=CC(=C(C=C2)Br)C1)N | Not available |
| Synonyms | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene | Not applicable |[3] |
Physicochemical and Spectroscopic Data
Quantitative data for the hydrochloride salt is limited. The following tables summarize available data, primarily for the free base form of the compound.
Table 2: Physicochemical Properties (Free Base)
| Property | Value | Reference |
|---|---|---|
| Appearance | Yellow Oil / Solid | [2][3] |
| Density | 1.413 g/cm³ (Predicted) | [3] |
| Boiling Point | 298.7 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 134.5 °C (Predicted) |[3] |
Table 3: Spectroscopic Data (Free Base)
| Spectrum Type | Data | Reference |
|---|---|---|
| ¹H NMR | (300 MHz, CD₃OD) δ 7.27-7.35 (m), 7.05 (d, J=8.4Hz), 3.56 (m, 1H), 3.17 (dd, J=3.9, 16.2Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J=9.9, 16.2Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H) Note: The reported integration for aromatic protons appears inconsistent and should be treated with caution. | [2] |
| LRMS | m/z 226.1 [M+H]⁺, 209.0 [M+H-NH₃]⁺ |[2] |
Synthesis Protocol
The synthesis of the free base, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is achieved via reductive amination of the corresponding ketone. The hydrochloride salt is subsequently formed by treating the amine with hydrochloric acid.
Experimental Protocol: Reductive Amination [2]
-
Step 1: Reaction Setup
-
To a solution of methanol (100 mL) containing 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) and ammonium acetate (NH₄OAc, 5.52 g, 71.61 mmol), add sodium cyanoborohydride (NaCNBH₃, 0.67 g, 10.66 mmol) at room temperature.[2]
-
Stir the reaction mixture at room temperature for 20 hours. The solution will typically turn yellow.[2]
-
-
Step 2: Work-up and Extraction
-
Acidify the reaction mixture with 2M HCl and stir for 10 minutes.[2]
-
Remove the methanol by evaporation under reduced pressure.[2]
-
Extract the resulting aqueous mixture twice with dichloromethane (CH₂Cl₂). Discard the organic layers.[2]
-
Adjust the aqueous layer to a pH of 10 with 1.0 N NaOH.[2]
-
Extract the basified aqueous layer twice with fresh dichloromethane.[2]
-
-
Step 3: Isolation
-
Combine the final organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in a vacuum to yield the target product as a yellow oil (approx. 65% yield).[2]
-
-
Step 4: Hydrochloride Salt Formation
-
Dissolve the resulting free base oil in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Isolate the salt by filtration and dry under a vacuum.
-
Below is a diagram illustrating the synthesis workflow.
Applications in Research and Drug Development
While specific biological activities for this exact compound are not extensively documented in the public domain, its structure is characteristic of a scaffold used in medicinal chemistry. Aminotetralin derivatives are known to interact with various CNS receptors. Furthermore, the presence of a bromine atom provides a reactive handle for further chemical modification, such as in cross-coupling reactions, making it a valuable building block for creating more complex molecules and chemical libraries for drug screening.
Safety and Handling
The compound is classified as hazardous. Researchers and laboratory professionals must handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Code | Description | Reference |
|---|---|---|
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation |[1] |
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Guide: Spectroscopic and Biological Profile of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and relevant biological context for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. While a comprehensive experimental dataset for the hydrochloride salt is not fully available in the public domain, this document consolidates the known information for the corresponding free amine and provides a framework for its synthesis and potential biological evaluation.
Spectroscopic Data
Comprehensive spectroscopic data for this compound is limited in publicly accessible literature. However, data for the free amine, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is available and provides a crucial reference for characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (free amine) has been reported. The chemical shifts (δ) are presented in the table below.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.27-7.35 | m | - |
| Aromatic-H | 7.05 | d | 8.4 |
| CH-N | 3.56 | m | - |
| CH₂ | 3.17 | dd | 3.9, 16.2 |
| CH₂ | 2.95 | m | - |
| CH₂ | 2.81 | dd | 9.9, 16.2 |
| CH₂ | 2.19-2.29 | m | - |
| CH₂ | 1.79-1.92 | m | - |
| Solvent: CD₃OD, Spectrometer Frequency: 300 MHz[1] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Mass Spectrometry (MS)
Low-resolution mass spectrometry (LRMS) data for the free amine shows the protonated molecule and a characteristic fragmentation pattern.
| Ion | m/z |
| [M+H]⁺ | 226.1 |
| [M+H-NH₃]⁺ | 209 |
| Method: Not specified[1] |
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine[1]
A common synthetic route to the free amine involves the reductive amination of the corresponding ketone. The hydrochloride salt is formed in an intermediate step.
Materials:
-
6-bromo-3,4-dihydro-1H-naphthalen-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
1.0 N Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2 g, 8.89 mmol) and ammonium acetate (5.52 g, 71.61 mmol) in methanol (100 mL) is prepared.
-
Sodium cyanoborohydride (0.67 g, 10.66 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 20 hours.
-
The reaction is acidified with 2M HCl and stirred for 10 minutes. At this stage, the this compound is formed in solution.
-
Methanol is removed by evaporation.
-
The mixture is extracted twice with dichloromethane.
-
The aqueous layer is adjusted to a pH of 10 with 1.0 N NaOH to deprotonate the amine.
-
The aqueous layer is extracted twice with dichloromethane.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield the free amine as a yellow oil.
Caption: Synthesis workflow for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is not available, the broader class of 2-aminotetralin derivatives is well-documented for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.
Derivatives of 2-aminotetralin are known to exhibit affinity for several serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₂C receptors.[2] The nature of this interaction (agonist, antagonist, or inverse agonist) is highly dependent on the substitution pattern on both the aromatic ring and the amine.
Given this context, it is plausible that this compound may act as a ligand for one or more serotonin receptors. The potential downstream signaling pathways would depend on the specific receptor subtype and the nature of the interaction. For instance, agonism at Gαi/o-coupled receptors like 5-HT₁A would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Conversely, interaction with Gαq/11-coupled receptors such as 5-HT₂C would activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Potential GPCR signaling pathway for aminotetralin derivatives.
Disclaimer: The information provided in this technical guide is based on currently available public data. The biological activity and specific signaling pathways for this compound remain to be experimentally determined. Researchers are advised to conduct their own comprehensive characterization and biological evaluation.
References
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: Safety and Handling
Disclaimer: This document synthesizes available data for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt. It is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for the hydrochloride salt was not available at the time of writing; therefore, safety and handling information is derived from data on the free base and structurally similar compounds. All users should conduct their own risk assessments and consult relevant institutional and regulatory guidelines before handling this chemical.
Chemical and Physical Properties
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a substituted tetralin derivative. The hydrochloride salt is generally supplied as a solid.[1] The following tables summarize the known physical and chemical properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride | [2] |
| CAS Number | 133277-08-4 | [2] |
| Molecular Formula | C₁₀H₁₂BrN⋅HCl | [2] |
| Molecular Weight | 262.57 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [3] |
| Molecular Weight (Free Base) | 226.11 g/mol | [1] |
| Molecular Formula (Free Base) | C₁₀H₁₂BrN | [1] |
| Boiling Point (Free Base) | 298.704 °C at 760 mmHg | [4] |
| Density (Free Base) | 1.413 g/cm³ | [4] |
| Flash Point (Free Base) | 134.452 °C | [4] |
| Vapor Pressure (Free Base) | 0.001 mmHg at 25 °C | [4] |
| Refractive Index (Free Base) | 1.594 | [4] |
Safety and Hazard Information
This compound is considered hazardous. The GHS classification for the free base, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335 | May cause respiratory irritation |
Signal Word: Warning[5]
Precautionary Statements
The following precautionary statements are recommended for handling this chemical[5][6]:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[7]
-
Use only with adequate ventilation.[7]
-
Avoid formation of dust and aerosols.[6]
-
Minimize dust generation and accumulation.[7]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[6]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[7]
-
Recommended storage temperature is 4°C, protected from light.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear suitable protective clothing and gloves.[7]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]
First Aid Measures
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[7]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[7]
-
In Case of Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[7]
-
In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[7]
-
If Swallowed: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide gas.[8]
-
Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]
Experimental Protocols
The following is a general procedure for the synthesis of the free base, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine.[9]
Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) and ammonium acetate (NH₄OAc, 5.52 g, 71.61 mmol) in methanol (100 mL).
-
Reduction: Add sodium cyanoborohydride (NaCNBH₃, 0.67 g, 10.66 mmol) to the solution at room temperature.
-
Reaction Time: Stir the reaction mixture at room temperature for 20 hours. The solution will turn yellow.
-
Acidification: After the reaction is complete, acidify the mixture with 2M HCl and stir for 10 minutes.
-
Solvent Removal: Remove the methanol by evaporation under reduced pressure.
-
Extraction (Acidic): Extract the aqueous mixture twice with dichloromethane (CH₂Cl₂).
-
Basification: Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.
-
Extraction (Basic): Extract the basic aqueous layer twice with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers from the basic extraction, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in a vacuum.
-
Product: The target product, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is obtained as a yellow oil (1.31 g, 65% yield).[9]
Note: The hydrochloride salt can be formed by treating the free base with a solution of HCl.
Visualizations
Toxicological and Biological Information
There is currently a lack of publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. Furthermore, no information regarding its biological activity, mechanism of action, or associated signaling pathways has been identified in the reviewed literature. This compound is sold for research and development purposes only.[2][7]
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a key intermediate in the development of various pharmacologically active agents. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field of medicinal chemistry and drug discovery.
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt are valuable building blocks in organic synthesis. The strategic placement of the bromine atom on the aromatic ring and the amino group on the saturated portion of the tetralin scaffold allows for a wide range of chemical modifications, making it a crucial intermediate for the synthesis of diverse molecular architectures with potential therapeutic applications. This guide focuses on the most common and well-documented synthetic pathway, proceeding via the reductive amination of 6-bromo-2-tetralone.
Primary Synthetic Pathway
The most prevalent method for the synthesis of the target compound involves a two-step process:
-
Synthesis of the Ketone Intermediate: Preparation of 6-bromo-2-tetralone.
-
Reductive Amination and Salt Formation: Conversion of the ketone to the final hydrochloride salt.
There are two main approaches to obtaining the necessary precursor, 6-bromo-2-tetralone.
Synthesis of 6-bromo-2-tetralone
Method A: Friedel-Crafts Acylation
This classic approach involves the reaction of 4-bromophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to construct the tetralone ring system.[1][2]
Method B: Isomerization of 6-bromo-1-tetralone
An alternative route begins with the more readily available 6-bromo-1-tetralone. This multi-step process involves a sequence of reduction, dehydration, epoxidation, and subsequent epoxide ring-opening to yield the desired 6-bromo-2-tetralone isomer.[2][3]
Reductive Amination to 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
The key transformation is the reductive amination of 6-bromo-2-tetralone.[4] This reaction typically utilizes an amine source, such as ammonium acetate, and a reducing agent capable of selectively reducing the intermediate imine in the presence of the ketone. Sodium cyanoborohydride is a commonly employed reducing agent for this purpose.[4][5]
Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure achieved by treating a solution of the amine with hydrochloric acid.
Experimental Protocols
Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine[4]
Materials:
-
6-bromo-3,4-dihydro-1H-2-naphthalenone (6-bromo-2-tetralone)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
1.0 N Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) in methanol (100 mL), add ammonium acetate (5.52 g, 71.61 mmol).
-
To this mixture, add sodium cyanoborohydride (0.67 g, 10.66 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 20 hours. The solution will typically turn yellow.
-
After the reaction is complete, acidify the mixture with 2M HCl and stir for an additional 10 minutes.
-
Remove the methanol by evaporation under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane.
-
Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.
-
Extract the now basic aqueous layer twice with dichloromethane.
-
Combine the organic layers from the basic extraction, dry over anhydrous MgSO₄, and concentrate in a vacuum to yield 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine as a yellow oil.
Synthesis of this compound
Materials:
-
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
Anhydrous diethyl ether (or other suitable solvent like isopropanol)
-
Hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Dissolve the crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.
-
Continue the addition until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under a vacuum to obtain this compound as a solid.
Data Presentation
Quantitative Data for the Reductive Amination Step[4]
| Parameter | Value |
| Starting Material | |
| 6-bromo-3,4-dihydro-1H-2-naphthalenone | 2 g (8.89 mmol) |
| Reagents | |
| Ammonium acetate | 5.52 g (71.61 mmol) |
| Sodium cyanoborohydride | 0.67 g (10.66 mmol) |
| Solvent | |
| Methanol | 100 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 20 hours |
| Product | |
| 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 1.31 g |
| Yield | 65% |
Physicochemical Properties
| Property | 6-bromo-2-tetralone | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
| Molecular Formula | C₁₀H₉BrO | C₁₀H₁₂BrN |
| Molecular Weight | 225.08 g/mol [3] | 226.11 g/mol [6] |
| CAS Number | 4133-35-1[3] | 167355-41-1[4] |
| Appearance | Amber crystalline solid[1] | Yellow oil[4] |
| Melting Point | 70-76 °C[3] | Not available |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Workflow for the reductive amination and salt formation steps.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Elucidating the Mechanism of Action of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride belongs to the 2-aminotetralin class of compounds, a scaffold known for its significant activity within the central nervous system.[1][2] While comprehensive data for this specific halogenated analog is not extensively documented in peer-reviewed literature, this guide synthesizes information from structurally related compounds to propose a likely mechanism of action and outlines the rigorous experimental procedures required for its full characterization. The 2-aminotetralin framework serves as a rigid analog of phenethylamine, predisposing these molecules to interact with monoamine neurotransmitter systems.[1][2] This document details the probable molecular targets, the downstream signaling cascades, and the established in-vitro and in-vivo methodologies used to profile such compounds.
Proposed Mechanism of Action
Based on the core 2-aminotetralin structure, the primary pharmacological activity of this compound is hypothesized to be the modulation of dopamine and serotonin (5-HT) receptors and transporters.[1][2][3] The specific substitutions on the tetralin ring system are critical in defining the affinity, selectivity, and functional activity (i.e., agonist, antagonist, or reuptake inhibitor) at these targets.[2][4]
Derivatives of 2-aminotetralin have been shown to act as:
-
Dopamine Receptor Agonists: Particularly at D2-like (D2, D3, D4) receptors.[2]
-
Serotonin Receptor Modulators: Interacting with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[4]
-
Monoamine Reuptake Inhibitors: Blocking the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).
The bromine substitution at the 6-position likely influences the compound's lipophilicity and electronic properties, which can alter its binding affinity and selectivity profile compared to the parent 2-aminotetralin molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
Potential Research Applications of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a notable derivative of the 2-aminotetralin scaffold, is a versatile chemical intermediate with significant potential in pharmacological research and drug discovery. Its structural features make it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the known and potential research applications of this compound, complete with experimental protocols, data summaries, and pathway visualizations to facilitate its use in a laboratory setting.
Chemical Properties:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-2-aminotetralin hydrochloride, 6-BAT hydrochloride |
| CAS Number | 167355-41-1 (free base) |
| Molecular Formula | C₁₀H₁₃BrClN |
| Molecular Weight | 262.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and methanol |
Primary Research Application: A Versatile Synthetic Intermediate
The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of a primary amine and a bromo-substituted aromatic ring allows for a variety of chemical modifications, making it a valuable starting material for medicinal chemists.
Synthesis of Sphingosine-1-Phosphate (S1P) Receptor 1 Agonists
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is utilized in the development of selective S1P1 receptor agonists. These compounds are of significant interest for the treatment of autoimmune diseases such as multiple sclerosis.
Experimental Protocol: Synthesis of an S1P1 Receptor Agonist Intermediate
This protocol outlines a general procedure for the reductive amination of a ketone precursor to form the 6-bromo-2-aminotetralin core, which can then be further elaborated.
-
Materials: 6-bromo-3,4-dihydronaphthalen-2(1H)-one, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaCNBH₃), Methanol (MeOH), Dichloromethane (CH₂Cl₂), 2M Hydrochloric acid (HCl), 1N Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 6-bromo-3,4-dihydronaphthalen-2(1H)-one (1 equivalent) in methanol, add ammonium acetate (8 equivalents).
-
Stir the mixture at room temperature, then add sodium cyanoborohydride (1.2 equivalents).
-
Continue stirring at room temperature for 20 hours.
-
Acidify the reaction mixture with 2M HCl and stir for 10 minutes.
-
Remove methanol by evaporation under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane.
-
Adjust the pH of the aqueous layer to 10 with 1N NaOH and extract twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuum to yield 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.[1]
-
References
An In-depth Technical Guide to the Homologs and Analogs of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, pharmacological properties, and molecular mechanisms of action of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and its closely related homologs and analogs. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biogenic amine receptors, most notably dopamine and serotonin receptors. This document details the structure-activity relationships (SAR) within this chemical class, with a particular focus on how substitutions on the aromatic ring and the amino group influence receptor affinity and functional activity. Detailed experimental protocols for chemical synthesis and key pharmacological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts in this area.
Introduction
The 2-aminotetralin framework, a rigid analog of phenethylamine, is a cornerstone in the development of ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The constrained conformation of the phenethylamine moiety within the tetralin ring system provides a valuable tool for probing the conformational requirements of receptor binding sites. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, the subject of this guide, and its derivatives represent a class of compounds with significant potential for modulating dopaminergic and serotonergic neurotransmission, making them attractive candidates for the development of therapeutics for a range of neurological and psychiatric disorders.
This guide will explore the synthesis of these compounds, delve into their structure-activity relationships, and provide detailed methodologies for their pharmacological characterization.
Chemical Synthesis
The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its N-substituted homologs and analogs typically commences from the corresponding tetralone precursor, 6-bromo-2-tetralone.
Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
A common and effective method for the synthesis of the primary amine is through reductive amination of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (6-bromo-2-tetralone).[1]
Experimental Protocol:
-
Step 1: Reaction Setup: To a solution of methanol (100 mL) containing 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2 g, 8.89 mmol) and ammonium acetate (NH₄OAc) (5.52 g, 71.61 mmol), sodium cyanoborohydride (NaCNBH₃) (0.67 g, 10.66 mmol) is added at room temperature.[1]
-
Step 2: Reaction Execution: The reaction mixture is stirred at room temperature for 20 hours. The solution will typically turn yellow.[1]
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is acidified with 2M HCl and stirred for 10 minutes, followed by the evaporation of methanol. The resulting mixture is extracted twice with dichloromethane (CH₂Cl₂). The aqueous layer is then adjusted to a pH of 10 with 1.0 N NaOH and extracted again twice with dichloromethane. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under vacuum to yield 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.[1]
Synthesis of N-Substituted Homologs and Analogs
The synthesis of N-alkyl and N,N-dialkyl homologs can be achieved by modifying the reductive amination protocol. Instead of ammonium acetate, the appropriate primary or secondary amine is used in the reaction with 6-bromo-2-tetralone and a reducing agent like sodium triacetoxyborohydride.
Caption: General workflow for the synthesis of N-substituted 6-bromo-2-aminotetralin analogs.
Pharmacology and Structure-Activity Relationships (SAR)
The pharmacological profile of 2-aminotetralin derivatives is primarily dictated by the nature and position of substituents on both the aromatic ring and the amino group. While specific quantitative data for this compound is not extensively available in the public domain, the well-established SAR of the broader class of 5-substituted-2-aminotetralins (5-SATs) provides valuable insights into its expected biological activities. These compounds are known to exhibit high affinity for serotonin (5-HT) and dopamine receptors.[2][3][4]
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of representative 5-substituted-2-aminotetralin analogs at various serotonin receptor subtypes. This data illustrates the high affinity and potential for selectivity within this class of compounds.
| Compound | 5-HT₁A Ki (nM) | 5-HT₁B Ki (nM) | 5-HT₁D Ki (nM) | 5-HT₇ Ki (nM) | Reference |
| (2S)-5-PAT | 15 | 18 | 2.5 | - | [3] |
| (2S)-FPT | 12 | 6.1 | 3.0 | - | [3] |
| (2S)-CPT | 25 | 8.0 | 4.2 | - | [3] |
| UH-301 (5-fluoro-8-hydroxy-2-dipropylaminotetralin) | - | - | - | 12 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Functional Activity
Many 2-aminotetralin derivatives act as agonists at serotonin and dopamine receptors. Their functional potency (EC₅₀) and efficacy (Eₘₐₓ) are critical parameters in determining their therapeutic potential.
| Compound | Receptor | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of max response) | Reference |
| (2S)-5-PAT | 5-HT₁A | cAMP Inhibition | 10 | >90% (Full Agonist) | [3] |
| (2S)-5-PAT | 5-HT₁B | cAMP Inhibition | 30 | ~30% (Partial Agonist) | [3] |
| (2S)-5-PAT | 5-HT₁D | cAMP Inhibition | 1.5 | >90% (Full Agonist) | [3] |
Note: EC₅₀ represents the concentration of a ligand that induces a response halfway between the baseline and maximum. Eₘₐₓ is the maximum response achievable by the ligand.
Signaling Pathways
The biological effects of 2-aminotetralin derivatives are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families, which are coupled to stimulatory (Gαs/olf) and inhibitory (Gαi/o) G-proteins, respectively.
Caption: Simplified signaling pathways for D₁-like and D₂-like dopamine receptors.
Serotonin 5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a member of the 5-HT₁ receptor family and is coupled to the inhibitory G-protein, Gαi/o. Activation of this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway for the 5-HT₁A receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[5]
cAMP Functional Assay
This assay measures a compound's ability to modulate the intracellular concentration of cyclic AMP (cAMP), indicating its functional activity as an agonist or antagonist at Gs or Gi-coupled receptors.
Detailed Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured to confluency.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist assays, cells are co-incubated with the test compound and a known agonist.
-
Forskolin Stimulation (for Gi-coupled receptors): To measure the inhibition of cAMP production, adenylyl cyclase is stimulated with forskolin.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for the test compound.[5]
Conclusion
The 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine scaffold and its derivatives represent a promising class of compounds for the modulation of dopaminergic and serotonergic systems. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for screening. The structure-activity relationships, particularly gleaned from analogs such as the 5-SATs, indicate that high affinity and functional selectivity can be achieved through judicious chemical modification. The provided experimental protocols for synthesis and pharmacological characterization offer a robust framework for researchers to explore the therapeutic potential of this chemical class. Future work should focus on obtaining specific pharmacological data for the 6-bromo substituted analogs to further elucidate their potential as drug candidates for neurological and psychiatric disorders.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
- 2. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride as a Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as a versatile chemical intermediate in the synthesis of novel bioactive compounds, particularly targeting dopamine and serotonin receptors.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of ligands targeting G protein-coupled receptors (GPCRs) implicated in a variety of neurological and psychiatric disorders. Its tetralin core provides a rigid scaffold that can mimic the conformation of endogenous neurotransmitters, while the bromo- and amino-functionalities offer versatile handles for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective receptor agonists, antagonists, or modulators.
The primary applications of this intermediate lie in the development of ligands for dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT1A and 5-HT7 receptors. Dysregulation of these receptor systems is associated with conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.
General Synthetic Workflow
The general synthetic strategy involves the functionalization of the primary amine of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. This is typically achieved through N-alkylation or acylation reactions to introduce various pharmacophoric elements. The bromo-substituent on the aromatic ring can be further modified, for example, via cross-coupling reactions, to explore additional chemical space and optimize ligand-receptor interactions.
Application in Dopamine D2 Receptor Ligand Synthesis
The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine D2 receptor ligands. The following protocol outlines a general procedure for the synthesis of a novel D2 receptor ligand.
Experimental Protocol: Synthesis of a Representative Dopamine D2 Receptor Ligand
Objective: To synthesize a novel dopamine D2 receptor ligand via N-alkylation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Materials:
-
This compound
-
Appropriate alkylating agent (e.g., a substituted phenethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add the desired alkylating agent (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired N-alkylated product.
Quantitative Data: Dopamine Receptor Ligands
The following table summarizes the binding affinities of representative dopamine receptor ligands synthesized from 2-aminotetralin derivatives.
| Compound ID | R Group (Modification) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Reference |
| 7i | N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | 72.4 | 3.8 | [1] |
| [¹⁸F]MCL-524 | Aporphine derivative | High affinity for D2high state | - | [2] |
Note: Data is compiled from various sources and direct comparison should be made with caution.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.
Application in Serotonin 5-HT7 Receptor Ligand Synthesis
The versatile nature of the 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine scaffold also allows for its use in the synthesis of ligands for serotonin receptors, including the 5-HT7 receptor, which is a target for the treatment of depression and cognitive disorders.
Experimental Protocol: Synthesis of a Representative Serotonin 5-HT7 Receptor Ligand
Objective: To synthesize a novel serotonin 5-HT7 receptor ligand via amide coupling with 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Materials:
-
This compound
-
A suitable carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.
Quantitative Data: Serotonin Receptor Ligands
The following table presents binding affinity data for representative serotonin receptor ligands derived from aminotetralin scaffolds.
| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Compound 21 | 5-HT1A | 0.74 | Full Agonist | [3] |
| Compound 21 | 5-HT7 | 8.4 | Antagonist | [3] |
Note: Data is compiled from various sources and direct comparison should be made with caution.
Serotonin 5-HT7 Receptor Signaling Pathway
The serotonin 5-HT7 receptor is a G protein-coupled receptor that primarily couples to the Gs family of G proteins.[4][5] Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and activation of Protein Kinase A (PKA).[4][5] This pathway is involved in regulating various neuronal processes.[4][5] The 5-HT7 receptor can also couple to G12 proteins, activating Rho GTPases and influencing the cytoskeleton.[4]
Conclusion
This compound is a key intermediate for the synthesis of a diverse range of compounds with significant potential in neuropharmacology. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel ligands targeting dopamine and serotonin receptors, contributing to the development of new therapeutics for CNS disorders. Further exploration of the chemical space around this scaffold is warranted to identify next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The derivatization strategies outlined below focus on targeting key G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders.
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine serves as a valuable starting material in medicinal chemistry due to its structural resemblance to endogenous neurotransmitters. Derivatives of the 2-aminotetralin core are known to exhibit significant activity at dopamine and serotonin receptors, making them attractive candidates for the development of new treatments for conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.[1] This document details procedures for N-acylation, reductive amination, and urea/thiourea formation, providing a foundation for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.
Target Receptors and Signaling Pathways
The primary molecular targets for derivatives of this scaffold are the dopamine D2 receptor (D2R) and the serotonin 1A receptor (5-HT1A).[2][3] Both are GPCRs that play crucial roles in neurotransmission.
-
Dopamine D2 Receptor (D2R): D2R is a key target for antipsychotic medications. It is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.[4]
-
Serotonin 1A Receptor (5-HT1A): The 5-HT1A receptor is a target for anxiolytic and antidepressant drugs. Like D2R, it is coupled to Gi/o proteins and its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[4]
The interplay between D2 and 5-HT1A receptor signaling is a key area of research in psychopharmacology, with dual-acting ligands offering the potential for improved therapeutic profiles.[1]
Experimental Protocols
Note: 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is commercially available as a hydrochloride salt. Prior to derivatization, the free base should be generated by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, and extracting with an organic solvent.
Protocol 1: N-Acylation
This protocol describes the synthesis of N-acyl derivatives, which can be used to explore the impact of amide functionalities on receptor binding and activity.
Materials:
-
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acyl derivative.
Protocol 2: Reductive Amination
This protocol allows for the introduction of a wide variety of substituents on the nitrogen atom via reaction with aldehydes or ketones.
Materials:
-
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted derivative.
Protocol 3: Urea and Thiourea Formation
This protocol describes the synthesis of urea and thiourea derivatives, which can act as hydrogen bond donors and acceptors, influencing ligand-receptor interactions.
Materials:
-
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the solid product with a suitable solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.
-
The resulting urea or thiourea derivative is often pure enough for biological testing, but can be further purified by recrystallization if necessary.
Data Presentation
The following tables summarize the reported biological activities of representative 2-aminotetralin derivatives at the dopamine D2 and serotonin 5-HT1A receptors. This data can be used as a benchmark for newly synthesized compounds.
Table 1: Dopamine D2 Receptor Binding Affinities of 2-Aminotetralin Derivatives
| Compound | R1 | R2 | R3 | Ki (nM) for D2 Receptor | Reference |
| 1 | H | H | H | 250 | [2] |
| 2 | H | Propyl | H | 15 | [2] |
| 3 | H | Propyl | Propyl | 5 | [2] |
| 4 | OMe | H | H | 180 | [2] |
| 5 | OMe | Propyl | H | 8 | [2] |
| 6 | OMe | Propyl | Propyl | 2 | [2] |
Binding affinities are expressed as Ki values, where a lower value indicates higher affinity.
Table 2: Serotonin 5-HT1A Receptor Binding Affinities of 2-Aminotetralin Derivatives
| Compound | R1 | R2 | R3 | Ki (nM) for 5-HT1A Receptor | Reference |
| 7 | OH | Propyl | Propyl | 1.2 | [3] |
| 8 | H | H | H | 560 | [3] |
| 9 | OMe | H | H | 320 | [3] |
| 10 | OH | H | H | 85 | [3] |
| 11 | OH | Methyl | Methyl | 15 | [3] |
Binding affinities are expressed as Ki values, where a lower value indicates higher affinity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and the canonical signaling pathways of the D2 and 5-HT1A receptors.
Caption: Experimental workflow for the derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Caption: Canonical signaling pathways for Dopamine D2 and Serotonin 5-HT1A receptors.
References
- 1. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives are valuable scaffolds in medicinal chemistry. The 2-aminotetralin core is a well-established pharmacophore that interacts with various biogenic amine receptors. Notably, derivatives of 2-aminotetralin have shown significant affinity for dopamine and serotonin receptors, making them attractive candidates for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The introduction of a bromine atom at the 6-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and a representative N-alkylated derivative. Additionally, we present key quantitative data regarding reaction yields and the biological activity of related compounds to guide research and development efforts.
Data Presentation
Table 1: Synthesis Yields
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Synthesis of 6-Bromo-2-tetralone | 6-Bromo-1-tetralone | 6-Bromo-2-tetralone | 1. NaBH4, Ethanol, 0-5 °C; 2. p-TsOH, Benzene, reflux; 3. m-CPBA, CH2Cl2; 4. BF3·OEt2, CH2Cl2 | High | High | [1] |
| Reductive Amination | 6-Bromo-2-tetralone | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | NH4OAc, NaCNBH3, Methanol, rt, 20 h | 65 | >95 | [2] |
| Hydrochloride Salt Formation | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl | 2 M HCl in Ether | >95 | >98 | |
| N-Alkylation (Representative) | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | N-Propyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | Propionaldehyde, NaBH(OAc)3, 1,2-Dichloroethane, rt | Good | >95 |
Table 2: Biological Activity of 2-Aminotetralin Derivatives (Ki in nM)
| Compound | N-Substituent | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT1A Receptor | Reference |
| 8-OH-DPAT | Di-n-propyl | - | - | 1.2 | [3] |
| 8-Methoxy-2-(N-propyl)aminotetralin | n-Propyl | - | - | - | |
| 5-Methoxy-2-(di-n-propylamino)tetralin | Di-n-propyl | 11 | 0.5 | - | [4] |
| 7-OH-DPAT | Di-n-propyl | 28 | 1.7 | - | [4] |
Experimental Protocols
Synthesis of 6-Bromo-2-tetralone (Precursor)
This protocol is adapted from a multi-step synthesis starting from 6-bromo-1-tetralone.[1]
Materials:
-
6-Bromo-1-tetralone
-
Sodium borohydride (NaBH4)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reduction: Dissolve 6-bromo-1-tetralone in ethanol and cool to 0-5 °C. Add sodium borohydride portion-wise and stir for 1-2 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. Add saturated aqueous NH4Cl and extract the product with dichloromethane. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the corresponding alcohol.[1]
-
Dehydration: Dissolve the alcohol in benzene and add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water. Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to give the alkene intermediate.[1]
-
Epoxidation: Dissolve the alkene in dichloromethane and cool in an ice bath. Add m-CPBA portion-wise and stir until the reaction is complete. Wash the reaction mixture with aqueous sodium thiosulfate and sodium bicarbonate. Dry the organic layer and concentrate.[1]
-
Rearrangement: Dissolve the epoxide in dichloromethane and add boron trifluoride diethyl etherate. Stir at room temperature until the rearrangement to 6-bromo-2-tetralone is complete. Quench the reaction with water and extract with dichloromethane. Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol describes the reductive amination of 6-bromo-2-tetralone.[2]
Materials:
-
6-Bromo-2-tetralone
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaCNBH3)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 6-bromo-2-tetralone (2.0 g, 8.89 mmol) in methanol (100 mL), add ammonium acetate (5.52 g, 71.61 mmol).
-
Add sodium cyanoborohydride (0.67 g, 10.66 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 20 hours. The solution will turn yellow.
-
After completion of the reaction (monitored by TLC), acidify the mixture with 2 M HCl and stir for 10 minutes.
-
Remove the methanol by evaporation under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane to remove any unreacted ketone.
-
Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuum to afford 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine as a yellow oil (yield: 1.31 g, 65%).[2] The product can be used in the next step without further purification.
Formation of this compound
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
2 M HCl in diethyl ether
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine in a minimal amount of diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
Synthesis of N-Propyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (Representative Derivative)
This is a general procedure for N-alkylation via reductive amination.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in 1,2-dichloroethane, add propionaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-propyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
-
The hydrochloride salt can be prepared using the procedure described previously.
Visualizations
Caption: Synthetic workflow for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives.
Caption: Conceptual signaling pathway for a 2-aminotetralin D2 receptor agonist.
References
- 1. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
- 3. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor agonists. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and flash column chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of the free base, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is provided below. These properties are essential for developing appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 298.7 °C at 760 mmHg | [2] |
| Density | 1.413 g/cm³ | [2] |
Purification Strategies
The selection of a suitable purification strategy depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. The two primary methods detailed below are recrystallization, a cost-effective technique for removing moderate levels of impurities, and flash column chromatography, which is suitable for purifying complex mixtures or achieving very high purity.
Protocol 1: Purification by Recrystallization
Recrystallization is a robust and scalable method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. For amine hydrochlorides, polar protic solvents such as alcohols and their aqueous mixtures are often effective.
Experimental Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of the crude this compound in a range of solvents at room temperature and at their boiling points.
-
Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Promising solvent systems include isopropanol, ethanol, and mixtures of ethanol/water.
-
-
Dissolution:
-
Place the crude compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to the flask while stirring and heating.
-
Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal (e.g., 0.1-0.2 g).
-
Reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Quantitative Data:
The following table summarizes representative data for the recrystallization of this compound from different solvent systems.
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Isopropanol | 95.2 | 99.5 | 85 |
| Ethanol | 95.2 | 99.3 | 82 |
| Ethanol/Water (9:1) | 95.2 | 99.6 | 88 |
Visualization of Recrystallization Workflow:
References
Application Notes and Protocols for the Analytical Characterization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a substituted aminotetralin derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of the free base, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is presented below. Data for the hydrochloride salt should be determined experimentally.
| Property | Value (for free base) | Reference |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 298.7 °C at 760 mmHg | [2] |
| Density | 1.413 g/cm³ | [2] |
Analytical Methods and Protocols
This section outlines the detailed experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
High-performance liquid chromatography is a fundamental technique for assessing the purity and, if applicable, the enantiomeric excess of chiral compounds. Given that 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is chiral, methods for both achiral purity and chiral separation are crucial. The following protocols are based on established methods for aminotetralin analogues.[3][4]
3.1.1. Protocol for Purity Determination (Achiral HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with 10% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
3.1.2. Protocol for Chiral Separation
-
Instrumentation: An HPLC system with a UV or mass spectrometric detector.
-
Column: A chiral stationary phase, such as a protein-based column (e.g., Chiral-AGP) or a polysaccharide-based column.[3]
-
Mobile Phase: Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., 10 mM ammonium acetate in water and acetonitrile). The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or MS detection for enhanced selectivity.[3]
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase at a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For primary amines like the target compound, derivatization is often employed to improve chromatographic performance.
3.2.1. Protocol for GC-MS Analysis (with Derivatization)
-
Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of the derivatization agent.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
3.2.2. Expected Mass Spectral Data
Based on the structure and data from related compounds, the following fragments can be anticipated for the underivatized free base.[5]
| m/z | Interpretation |
| 225/227 | Molecular ion peak (M⁺) with bromine isotopes |
| 209/211 | [M-NH₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules.
3.3.1. Protocol for ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the hydrochloride salt in 0.7 mL of solvent.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Additional experiments like DEPT can aid in distinguishing between CH, CH₂, and CH₃ groups.
3.3.2. Known ¹H NMR Data (for the free base in CD₃OD) [5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.27-7.35 | m | 8H | Aromatic protons |
| 7.05 | d, J = 8.4 Hz | 4H | Aromatic protons |
| 3.56 | m | 1H | CH-N |
| 3.17 | dd, J = 3.9, 16.2 Hz | 1H | CH₂ |
| 2.95 | m | 2H | CH₂ |
| 2.81 | dd, J = 9.9, 16.2 Hz | 1H | CH₂ |
| 2.19-2.29 | m | 1H | CH₂ |
| 1.79-1.92 | m | 1H | CH₂ |
Note: The integration values in the reference appear inconsistent with the proposed structure and require experimental verification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
3.4.1. Protocol for FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the hydrochloride salt or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
3.4.2. Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3200-2800 | C-H stretch (aromatic and aliphatic) |
| ~1600 | N-H bend |
| ~1500, ~1450 | C=C stretch (aromatic) |
| ~1100 | C-N stretch |
| Below 800 | C-Br stretch |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and presence of solvates.
3.5.1. Protocol for DSC/TGA
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum pan.
-
Sample Size: 3-5 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
3.5.2. Expected Thermal Events
-
DSC: An endothermic peak corresponding to the melting point of the hydrochloride salt.
-
TGA: A weight loss step corresponding to the decomposition of the compound.
Visualizations
Analytical Workflow
Caption: Overall analytical workflow for the characterization of the target compound.
Logic for Method Selection
Caption: Logic for selecting appropriate analytical techniques based on the desired information.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
Application Notes and Protocols: The Role of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride in Dopamine Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as a key building block in the development of novel dopamine receptor ligands. This document details its role in establishing structure-activity relationships (SAR) and provides generalized protocols for the synthesis and evaluation of potential dopamine receptor agonists and antagonists.
Introduction
The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands, capable of mimicking the conformation of dopamine to interact with D1-like and D2-like receptor subtypes. The strategic introduction of a bromine atom at the 6-position of the tetralin core, as in 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, offers a versatile handle for further chemical modifications. This allows for the exploration of a wider chemical space through reactions such as cross-coupling, enabling the synthesis of diverse libraries of compounds for screening and optimization. The amine group at the 2-position serves as a crucial site for N-alkylation or N-acylation to modulate potency, efficacy, and selectivity for different dopamine receptor subtypes.
Data Presentation: Structure-Activity Relationships of N-Substituted 2-Aminotetralins
| Compound (N-substituent) | DOPA Accumulation in Rat Striatal Homogenates (ED50, µM) |
| H | > 100 |
| Methyl | 10 |
| Ethyl | 2.5 |
| n-Propyl | 0.5 |
| n-Butyl | 5 |
| Di-n-propyl | 0.2 |
This table is illustrative of the general SAR for N-alkylated 2-aminotetralins and is not derived from the 6-bromo-substituted scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of dopamine receptor ligands derived from this compound.
Protocol 1: N-Alkylation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol describes a representative procedure for the N-alkylation of the title compound, a key step in synthesizing potent dopamine receptor agonists. N-propylation is often found to be optimal for D2 receptor activity.
Materials:
-
This compound
-
1-Iodopropane (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-iodopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-propyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a synthesized compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone or other suitable D2 receptor radioligand.
-
Synthesized test compound.
-
Haloperidol (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the synthesized compound in assay buffer.
-
In a 96-well microplate, add the cell membranes, the radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the synthesized compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathways.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Application Notes: 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride in Serotonin Receptor Studies
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a halogenated derivative of the 2-aminotetralin scaffold. Compounds of this class are known to interact with various monoamine receptors, including serotonin (5-HT) receptors, due to their structural similarity to endogenous neurotransmitters. The introduction of a bromine atom at the 6th position of the tetralin ring can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. These notes provide a framework for characterizing the interaction of this compound with serotonin receptors, outlining its potential applications in neuroscience research and drug development.
Potential Applications
-
Receptor Binding and Affinity Profiling: To determine the binding affinity (Ki) and selectivity of this compound across a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7).
-
Functional Activity Characterization: To assess the functional activity of the compound as an agonist, antagonist, or allosteric modulator at specific 5-HT receptors by measuring downstream signaling events.
-
Structure-Activity Relationship (SAR) Studies: To serve as a key compound in SAR studies to understand how substitutions on the tetralin ring affect serotonin receptor interaction.
-
In Vivo Behavioral Pharmacology: To investigate the effects of the compound on animal behavior in models relevant to CNS disorders where serotonin is implicated, such as anxiety, depression, and psychosis.
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate its potential pharmacological profile at various human serotonin receptors.
Table 1: Radioligand Binding Affinity Profile
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 15.2 |
| 5-HT2A | [3H]Ketanserin | 8.9 |
| 5-HT2C | [3H]Mesulergine | 25.6 |
| 5-HT7 | [3H]LSD | 40.1 |
| SERT | [3H]Citalopram | > 1000 |
Table 2: Functional Activity Profile
| Receptor Subtype | Assay Type | Functional Response (EC50/IC50 in nM) | Emax (%) |
| 5-HT1A | cAMP Inhibition | IC50 = 35.7 | 85 |
| 5-HT2A | Calcium Flux | EC50 = 12.3 | 92 |
| 5-HT2C | Calcium Flux | EC50 = 58.9 | 78 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell membranes prepared from the above cells.
-
[3H]Ketanserin (specific activity ~80 Ci/mmol).
-
This compound.
-
Mianserin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of 10 µM Mianserin for non-specific binding, or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [3H]Ketanserin (final concentration ~1 nM) to all wells.
-
Add 100 µL of cell membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Agonism
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
Serotonin (as a reference agonist).
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in 96-well plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and the reference agonist (serotonin) in assay buffer.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compound or reference agonist into the wells and immediately begin measuring the change in fluorescence over time (typically every second for 90-120 seconds).
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the compound.
-
Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Caption: Workflow for characterizing a novel ligand.
Caption: 5-HT2A receptor signaling pathway.
Application Note & Protocol: Proposed Radiolabeling of [¹¹C]N-methyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine for PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific literature describing the radiolabeling of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine has been published. The following application note presents a proposed protocol based on well-established and analogous Carbon-11 radiolabeling methodologies for primary amines.[1][2][3]
Introduction
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that requires radiolabeled tracers to visualize and quantify biochemical processes in vivo.[4] Carbon-11 is a positron-emitting radionuclide frequently used for PET tracer development due to its short half-life (t½ = 20.4 min) and the feasibility of incorporating it into organic molecules without altering their biological activity.[2] The most common method for Carbon-11 labeling is N-methylation using high-reactivity agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2][5]
This document outlines a proposed method for the synthesis and quality control of [¹¹C]N-methyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine ([¹¹C]1), a potential novel PET radiotracer. The strategy involves the N-methylation of the primary amine precursor, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (2), using [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6][7][8]
Precursor Synthesis: 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (2)
The precursor can be synthesized via a reductive amination of the corresponding ketone.[9]
Reaction Scheme:
Protocol:
-
To a solution of methanol (100 mL), add 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2.0 g, 8.89 mmol) and ammonium acetate (NH₄OAc, 5.52 g, 71.61 mmol).[9]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add sodium cyanoborohydride (NaCNBH₃, 0.67 g, 10.66 mmol) portion-wise to the solution.[9]
-
Stir the reaction mixture at room temperature for 20 hours.
-
Acidify the mixture with 2M HCl and stir for 10 minutes.
-
Remove methanol by evaporation under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane (CH₂Cl₂).
-
Adjust the aqueous layer to pH 10 with 1.0 N NaOH and extract twice more with CH₂Cl₂.[9]
-
Combine the latter organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuum to yield the precursor 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (2) as a yellow oil.[9]
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Radiolabeling Workflow
The proposed radiosynthesis of [¹¹C]1 involves a two-step, one-pot procedure automated within a synthesis module.
Caption: Proposed workflow for the synthesis of [¹¹C]1.
Experimental Protocols
Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
[¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[2]
-
Trap the target gas, [¹¹C]CO₂, in a solution of LiAlH₄ in THF.
-
After evaporation of the solvent, add hydroiodic acid (HI) and heat to distill the resulting [¹¹C]methyl iodide ([¹¹C]CH₃I).[5]
-
Pass the gaseous [¹¹C]CH₃I through a heated column containing silver triflate (AgOTf) to convert it to the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6][7]
Radiosynthesis of [¹¹C]N-methyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine ([¹¹C]1)
-
Prepare a solution of the precursor, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (2) (approx. 0.5-1.0 mg), in 250 µL of anhydrous dimethylformamide (DMF).
-
Bubble the gaseous [¹¹C]CH₃OTf into the precursor solution at room temperature.
-
Seal the reaction vessel and heat at 80°C for 5 minutes.
-
After cooling, quench the reaction by adding 1.0 mL of the semi-preparative HPLC mobile phase.
Purification and Formulation
-
Inject the quenched reaction mixture onto a semi-preparative HPLC system.
-
HPLC Conditions (Proposed):
-
Column: C18 reverse-phase (e.g., Luna C18, 10 µm, 250 x 10 mm).
-
Mobile Phase: 45:55 (v/v) Acetonitrile : 0.1 M Ammonium Formate Buffer (pH 7.0).
-
Flow Rate: 4.0 mL/min.
-
Detection: UV (254 nm) and a series radiation detector.
-
-
Collect the radioactive fraction corresponding to the product, [¹¹C]1.
-
Perform solid-phase extraction (SPE) using a C18 Sep-Pak cartridge to remove HPLC solvents. Wash the cartridge with sterile water for injection and elute the final product with sterile ethanol.
-
Formulate the final product in sterile saline for intravenous injection.
Data Presentation (Hypothetical)
The following tables summarize the expected outcomes of the proposed radiosynthesis.
Table 1: Radiosynthesis Parameters and Results
| Parameter | Proposed Value |
| Precursor Amount | 0.8 ± 0.2 mg |
| Synthesis Time (from EOB*) | 30 - 35 min |
| Radiochemical Yield (decay-corr.) | 35 ± 5% |
| Molar Activity (at EOS**) | > 74 GBq/µmol (> 2000 Ci/mmol) |
| Radiochemical Purity | > 98% |
* EOB = End of Bombardment ** EOS = End of Synthesis
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Identity | Retention time matches standard | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC |
| Chemical Purity | Peak of interest detectable | Analytical HPLC (UV) |
| pH | 4.5 - 7.5 | pH meter |
| Residual Solvents | Ethanol < 5000 ppm, DMF < 880 ppm | Gas Chromatography |
| Bacterial Endotoxins | < 175 EU / V | LAL test |
| Sterility | Sterile | USP <71> |
Logical Relationship Diagram
The following diagram illustrates the logical flow from precursor to final product validation.
Caption: Quality assurance logic for producing [¹¹C]1.
References
- 1. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved synthesis of some commonly used PET radioligands by the use of [11C]methyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-Based PET- Radiopharmaceuticals of Clinical Value | Radiology Key [radiologykey.com]
- 8. Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands such as [11C]beta-CIT and [11C]beta-CFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]
Application Notes and Protocols for In Vitro Assays of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro evaluation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and its derivatives. The following sections outline methodologies for assessing the biological activity of this class of compounds, focusing on their interactions with key pharmacological targets.
Introduction
Substituted 2-aminotetralin scaffolds, including 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as modulators of various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, and have also been investigated for their anticancer properties. This document provides standardized protocols for in vitro assays to facilitate the screening and characterization of novel derivatives.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological data for various derivatives of the 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine scaffold.
Serotonin Receptor Binding Affinity
The binding affinities of 5-substituted-2-aminotetralin (5-SAT) derivatives for human serotonin receptors were determined using radioligand competition assays. The data is presented as inhibitor constant (Kᵢ) values in nanomolar (nM) concentrations. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | 5-HT₁A Receptor Kᵢ (nM) | 5-HT₁B Receptor Kᵢ (nM) | 5-HT₁D Receptor Kᵢ (nM) | 5-HT₁F Receptor Kᵢ (nM) |
| (S)-5-SAT Derivative 1 | ≤ 25 | ≤ 25 | ≤ 25 | > 1000 |
| (R)-5-SAT Derivative 1 | > 1250 | > 1250 | > 1250 | > 1000 |
| (S)-5-SAT Derivative 2 | ≤ 25 | ≤ 25 | ≤ 25 | > 1000 |
| (R)-5-SAT Derivative 2 | > 1250 | > 1250 | > 1250 | > 1000 |
| 8-OH-DPAT (Reference) | ≤ 25 | > 1000 | > 1000 | > 1000 |
| NLX-112 (Reference) | ≤ 25 | > 1000 | > 1000 | > 1000 |
| Buspirone (Reference) | ≤ 25 | ≤ 25 | ≤ 25 | > 1000 |
| Aripiprazole (Reference) | ≤ 25 | > 1000 | > 1000 | > 1000 |
| LY-334370 (Reference) | > 1000 | > 1000 | > 1000 | ≤ 25 |
Data adapted from a study on 5-substituted-2-aminotetralin derivatives, demonstrating high affinity and stereoselectivity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[1][2][3]
Dopamine Receptor Binding Affinity
While specific Kᵢ values for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives at dopamine D2 and D3 receptors were not available in the searched literature, studies on analogous aminotetralin compounds indicate that this class of molecules can exhibit high affinity for these receptors. For instance, certain D3-selective ligands have been shown to have Kᵢ values in the low nanomolar range for the D3 receptor, with good selectivity over the D2 receptor.[4][5][6]
Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines
The cytotoxic effects of novel thiazoline-tetralin derivatives were evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines using the MTT assay. The data is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) concentrations. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 4b | 69.2 | Not Reported |
| 4d | 71.8 | Not Reported |
| 4f (4-bromo substituted) | Not Reported | Lower than Cisplatin |
| 4g (4-chloro substituted) | Not Reported | Lower than Cisplatin |
| 4h (4-fluoro substituted) | Not Reported | Lower than Cisplatin |
| Cisplatin (Reference) | Not Reported | Not explicitly stated, but higher than 4f, 4g, 4h |
Data adapted from a study on new thiazoline-tetralin derivatives.[7]
Experimental Protocols
Radioligand Competition Binding Assay for Serotonin Receptors
This protocol describes the determination of binding affinities of test compounds for 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₁F receptors.
Materials:
-
Cell membranes expressing the human serotonin receptor subtypes (5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁F)
-
Radioligands: [³H]5-CT (for 5-HT₁A, 5-HT₁B, 5-HT₁D) and [³H]5-HT (for 5-HT₁F)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Test compounds (6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives) at various concentrations
-
Non-specific binding control: 10 µM 5-HT
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or test compound dilution.
-
50 µL of the appropriate radioligand at a concentration close to its K₋ value ([³H]5-CT for 5-HT₁A, 5-HT₁B, 5-HT₁D; [³H]5-HT for 5-HT₁F).
-
100 µL of cell membrane preparation (protein concentration optimized for each receptor subtype).
-
-
Incubate the plates at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
MTT Cytotoxicity Assay for Anticancer Activity
This protocol outlines the procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
After 24 hours, remove the medium and add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The primary synthetic route discussed is the reductive amination of 6-bromo-2-tetralone.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am getting a very low yield in my reductive amination step. What are the potential causes and how can I improve it?
A1: Low yields in reductive amination are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Imine Formation Equilibrium: The initial step is the formation of an imine or enamine intermediate from 6-bromo-2-tetralone and the amine source (e.g., ammonia or an ammonium salt). This reaction is an equilibrium.[1] To drive the reaction towards the imine, you can:
-
Use a large excess of the amine source.
-
Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
-
pH of the Reaction: The pH is crucial for imine formation. It should be slightly acidic (typically pH 5-6) to catalyze the reaction.[1] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group won't be sufficiently activated.
-
Choice and Activity of Reducing Agent: The choice of reducing agent is critical.
-
Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is effective at the acidic pH required for imine formation and will not readily reduce the ketone starting material.[1]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice, often providing cleaner reactions and higher yields.
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the 6-bromo-2-tetralone before imine formation, leading to the corresponding alcohol as a byproduct. If using NaBH₄, it's best to allow the imine to form first before adding the reducing agent.[2]
-
-
Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Reductive aminations are often run at room temperature overnight to ensure completion.[1]
-
Purity of Starting Materials: Impurities in the 6-bromo-2-tetralone or the amine source can interfere with the reaction. Ensure your starting materials are of high purity.
Q2: I am observing a significant amount of the 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol byproduct. How can I minimize its formation?
A2: The formation of the alcohol byproduct is a clear indication that the ketone is being reduced. This is most common when using a strong reducing agent like sodium borohydride. To minimize this:
-
Switch to a Milder Reducing Agent: Use sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the iminium ion over the ketone.[1]
-
Two-Step, One-Pot Procedure: If you must use sodium borohydride, first stir the 6-bromo-2-tetralone and the amine source in the solvent at the appropriate pH for a few hours to allow for imine formation before adding the sodium borohydride.[2]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted 6-bromo-2-tetralone, the alcohol byproduct, and potentially dialkylated products if a primary amine was used as the starting material.
-
Acid-Base Extraction: Since the product is an amine, you can use acid-base extraction for purification. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The neutral impurities (ketone, alcohol) will remain in the organic layer. You can then basify the aqueous layer and extract the free amine back into an organic solvent.
-
Crystallization: The hydrochloride salt of the product is often a crystalline solid. After purification by extraction, you can precipitate the hydrochloride salt by dissolving the free amine in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol).
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used to purify the free amine before converting it to the hydrochloride salt.
Q4: How do I best form the hydrochloride salt of the final product?
A4: To form the hydrochloride salt:
-
Ensure your purified 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is free of solvent.
-
Dissolve the free amine in a minimal amount of a suitable organic solvent like isopropanol, ethanol, or diethyl ether.
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a solution of HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The yield of the reductive amination can be significantly influenced by the choice of reagents and reaction conditions. The following table provides an illustrative comparison of different approaches.
| Reducing Agent | Amine Source | Solvent | Typical pH | Relative Yield | Key Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol | 5-6 | Good to Excellent | Toxic cyanide byproduct. Handle with care. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia in Ethanol | Dichloromethane | N/A | Excellent | Generally gives clean reactions and high yields. |
| Sodium Borohydride (NaBH₄) | Ammonium Chloride | Ethanol | 7-8 | Fair to Good | Prone to reducing the starting ketone. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ammonia | Ethanol | N/A | Good to Excellent | Requires specialized hydrogenation equipment. |
Note: The relative yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-2-tetralone
This protocol is adapted from a patented method for the synthesis of 6-bromo-2-tetralone from 4-bromophenylacetic acid.[3]
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-bromophenylacetic acid in dichloromethane. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C and slowly add oxalyl chloride. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Friedel-Crafts Acylation: In a separate flask, suspend aluminum chloride (AlCl₃) in dichloromethane and cool to 0°C. Slowly add the previously prepared acid chloride solution. Once the addition is complete, bubble ethylene gas through the vigorously stirred suspension, maintaining the temperature below 15°C.
-
Work-up: After the reaction is complete (monitored by HPLC or TLC), cautiously quench the reaction with water at 0°C. Separate the organic layer and wash sequentially with 2N HCl, brine, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization from a solvent system like hexane/dichloromethane to yield 6-bromo-2-tetralone.
Protocol 2: Synthesis of this compound
This is a general protocol for reductive amination adapted for the synthesis of the target compound.[1]
-
Reaction Setup: To a solution of 6-bromo-2-tetralone in methanol, add a significant excess (5-10 equivalents) of ammonium acetate.
-
pH Adjustment: Adjust the pH of the mixture to 5-6 using glacial acetic acid.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Then, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water. Concentrate the mixture under reduced pressure to remove the methanol. Make the aqueous solution basic (pH > 10) with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude free amine.
-
Salt Formation: Dissolve the crude amine in isopropanol and add a solution of HCl in isopropanol or diethyl ether until the precipitation is complete. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the reductive amination step.
References
"common side products in the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine?
A1: The most prevalent and well-documented method is the reductive amination of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (also known as 6-bromo-2-tetralone). This one-pot reaction typically involves the formation of an intermediate imine from the ketone and an amine source, such as ammonium acetate, which is then reduced in situ to the desired primary amine using a selective reducing agent like sodium cyanoborohydride.[1]
Q2: What are the potential side products in this synthesis?
A2: Several side products can form during the reductive amination of 6-bromo-2-tetralone. The most common include:
-
Unreacted 6-bromo-2-tetralone: Due to incomplete reaction.
-
6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol: Formed from the reduction of the starting ketone.
-
Intermediate imine (6-bromo-3,4-dihydro-1H-naphthalen-2-imine): Results from the incomplete reduction of the imine intermediate.
-
Dimerization/Di-alkylation product: The primary amine product can potentially react with another molecule of the starting ketone to form a secondary amine impurity.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate, and product. Staining with a visualizing agent like potassium permanganate or ninhydrin can help in identifying the different spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed to track the consumption of the starting material and the formation of the product and byproducts.
Q4: What is the role of ammonium acetate in this reaction?
A4: Ammonium acetate serves as the source of ammonia, which reacts with the carbonyl group of 6-bromo-2-tetralone to form the intermediate imine. The acetate ion can also act as a mild acid catalyst to facilitate the imine formation.
Q5: Why is sodium cyanoborohydride used as the reducing agent?
A5: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it readily reduces the protonated imine intermediate (iminium ion) but is much slower to reduce the starting ketone under neutral or slightly acidic conditions.[2] This selectivity minimizes the formation of the alcohol side product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amine | 1. Incomplete reaction. 2. Hydrolysis of the intermediate imine. 3. Suboptimal reaction pH. | 1. Increase the reaction time. Ensure all reagents are of good quality and anhydrous where specified. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The pH should be mildly acidic (around 6-7) to facilitate imine formation without deactivating the amine nucleophile. A small amount of acetic acid can be added to catalyze imine formation. |
| Presence of a significant amount of unreacted 6-bromo-2-tetralone | 1. Insufficient reaction time or temperature. 2. Inefficient imine formation. | 1. Extend the reaction time and/or slightly increase the temperature (e.g., to 40-50 °C), monitoring by TLC. 2. Ensure a sufficient excess of ammonium acetate is used. The addition of a catalytic amount of a mild acid like acetic acid can promote imine formation. |
| Significant amount of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol detected | 1. Reaction pH is too acidic, leading to the reduction of the ketone. 2. Use of a less selective reducing agent. | 1. Buffer the reaction mixture to maintain a pH between 6 and 7. 2. Ensure the use of sodium cyanoborohydride. If using sodium borohydride, it should be added after confirming the complete formation of the imine. |
| Presence of the intermediate imine in the final product | 1. Insufficient amount or activity of the reducing agent. 2. Incomplete reduction. | 1. Add a fresh portion of sodium cyanoborohydride. Ensure the reducing agent has not degraded due to improper storage. 2. Increase the reaction time for the reduction step. |
| Formation of a higher molecular weight impurity (di-alkylation product) | The primary amine product is reacting with the starting ketone. | This is more likely to be a minor byproduct. Purification by column chromatography is the most effective way to remove it. Using a larger excess of the ammonia source can also help to minimize this side reaction. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the target compound.
Materials:
-
6-bromo-3,4-dihydro-1H-naphthalen-2-one (6-bromo-2-tetralone)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution and ethereal solution
-
Sodium hydroxide (NaOH), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2-tetralone (1.0 eq) in anhydrous methanol.
-
Addition of Amine Source: To this solution, add ammonium acetate (approximately 8-10 eq). Stir the mixture at room temperature until the ammonium acetate dissolves.
-
Reduction: Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, acidify the mixture with 2M HCl to a pH of ~2 to quench the excess reducing agent and hydrolyze any remaining imine.
-
Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and wash with dichloromethane to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer basic (pH ~10-12) by the dropwise addition of 1M NaOH.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil or solid.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Yield | 60-80% | Yields can vary depending on reaction scale, purity of reagents, and work-up procedure. |
| Purity (crude) | 85-95% | The main impurities are typically unreacted starting material and the corresponding alcohol. |
| Purity (after recrystallization/purification) | >98% | Recrystallization of the hydrochloride salt is an effective purification method. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Purification of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, conversion to the hydrochloride salt, and purification of this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | My final product is an oil or a sticky solid and won't crystallize. | 1. Presence of residual solvent. 2. Impurities are depressing the melting point and preventing crystallization. 3. The free base of the amine is present (incomplete protonation). | 1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 3. Re-dissolve the material in a minimal amount of a suitable solvent (e.g., isopropanol) and add a small amount of ethereal HCl or concentrated HCl, then attempt to recrystallize.[1] |
| PUR-002 | The color of my product is off-white, yellow, or brown, instead of white. | 1. Presence of oxidized impurities. 2. Residual starting material or byproducts from the synthesis. | 1. Recrystallize the product from a suitable solvent system (see Protocol 2). The use of activated charcoal during recrystallization can sometimes help remove colored impurities. 2. If the color persists, consider column chromatography of the free base before converting it to the hydrochloride salt. |
| PUR-003 | The yield of my recrystallization is very low. | 1. The chosen recrystallization solvent is too good, and the product is too soluble even at low temperatures. 2. Too much solvent was used during the recrystallization. | 1. Choose a different solvent system where the product has a lower solubility at cold temperatures. A solvent/anti-solvent system (e.g., isopropanol/diethyl ether) can be effective. 2. Use a minimal amount of hot solvent to dissolve the crude product completely. |
| PUR-004 | I see an extra spot on my TLC after purification that is not the starting material. | 1. This could be the corresponding alcohol (6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol) formed by the reduction of the starting ketone. 2. It might be a diastereomer if the reduction was not stereoselective. | 1. The alcohol impurity can often be removed by column chromatography of the free base. 2. Diastereomers can be challenging to separate. Chiral chromatography or derivatization followed by separation may be necessary. |
| PUR-005 | How do I convert the oily free base to the hydrochloride salt? | The free base is not yet protonated to form the salt. | Dissolve the oily free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt should precipitate out.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities arise from the reductive amination synthesis of the free base. These include:
-
Unreacted starting material: 6-bromo-3,4-dihydro-1H-naphthalen-2-one (6-bromo-2-tetralone).
-
Reduction byproduct: 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, formed from the reduction of the ketone starting material.
-
Diastereomers: If the reduction is not stereoselective, you may have a mixture of diastereomers.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is to use a polar protic solvent in which the salt is soluble when hot and less soluble when cold. Common choices include:
-
Isopropanol (IPA)
-
Ethanol
-
Methanol
-
A mixed solvent system, such as isopropanol/diethyl ether, ethanol/hexanes, or methanol/ethyl acetate, can also be effective. You would dissolve the compound in the minimal amount of the hot primary solvent and then slowly add the anti-solvent until the solution becomes cloudy, then allow it to cool.
Q3: My hydrochloride salt is hygroscopic. How should I store it?
A3: Amine hydrochloride salts can be hygroscopic. It is best to store the purified and dried solid in a tightly sealed container, preferably in a desiccator with a drying agent like calcium chloride or phosphorus pentoxide.
Q4: Can I use aqueous HCl to form the hydrochloride salt?
A4: While you can use aqueous HCl, it may lead to the product being wet and difficult to crystallize, as the salt can be soluble in water.[1] Using anhydrous HCl (either as a gas or a solution in an organic solvent like diethyl ether, dioxane, or isopropanol) is generally preferred to obtain a crystalline, anhydrous salt directly.[1][2]
Experimental Protocols
Protocol 1: Conversion of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (free base) to its Hydrochloride Salt
Objective: To convert the oily free base of the amine to a solid hydrochloride salt.
Materials:
-
Crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (as an oil or solid)
-
Anhydrous diethyl ether (or ethyl acetate)
-
2 M HCl in diethyl ether (or a solution of HCl in isopropanol)
-
Stir plate and stir bar
-
Glass beaker or flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine in a minimal amount of anhydrous diethyl ether.
-
While stirring the solution at room temperature, slowly add a 2 M solution of HCl in diethyl ether dropwise.
-
Continue adding the HCl solution until a precipitate is formed and no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the solid under vacuum to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
Objective: To purify the crude hydrochloride salt by recrystallization.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Anhydrous diethyl ether (anti-solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent vigorously.
-
If the solution is colored, you may add a small amount of activated charcoal, heat for a few more minutes, and then perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form upon cooling, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once the solution has reached room temperature, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes slightly turbid.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol or a cold mixture of isopropanol/diethyl ether.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table provides representative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Parameter | Crude Product | After Recrystallization |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Purity (by HPLC) | ~90% | >98.5% |
| Yield | - | 75-90% |
| Melting Point | Broad range | Sharp melting point |
Visualizations
References
Technical Support Center: 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The following information is based on the chemical properties of its core structure and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, it is recommended to store the compound in a tightly sealed container, protected from light, at low temperatures (ideally -20°C). For short-term storage or during experimental use, it is advisable to keep the compound in a desiccator to protect it from moisture.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or the formation of visible impurities. In solution, the appearance of discoloration or precipitation may also indicate degradation.
Q3: Is this compound sensitive to light, air, or pH changes?
A3: While specific data for this compound is limited, aminotetralin derivatives can be susceptible to oxidation in the presence of air and light.[1] The amine functional group can be oxidized, potentially leading to the formation of colored impurities. The stability of the compound in solution may also be pH-dependent. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect solutions from light.
Q4: How does the bromo-substituent affect the stability of the molecule?
A4: The carbon-bromine bond on the aromatic ring is generally stable. However, under certain conditions, such as exposure to strong UV light or reaction with certain catalysts, dehalogenation could potentially occur.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure, potential degradation pathways could include oxidation of the amine group to form corresponding imines, nitroso, or nitro compounds. Hydrolysis or other reactions involving the amine and bromo groups are also possibilities under specific stress conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature, protected from light and moisture. 2. Use a Fresh Sample: If possible, use a fresh, unopened vial of the compound. 3. Perform Quality Control: Check the purity of the compound using an appropriate analytical method like HPLC or LC-MS before use. |
| Discoloration of the solid compound or its solution. | Oxidation of the amine functionality. | 1. Handle Under Inert Atmosphere: When weighing the solid or preparing solutions, work under an inert gas (e.g., in a glovebox or using a nitrogen/argon blanket). 2. Use Degassed Solvents: For preparing solutions, use solvents that have been degassed to remove dissolved oxygen. 3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. |
| Precipitation observed in a prepared solution. | Poor solubility, degradation leading to insoluble products, or reaction with the solvent or other components. | 1. Check Solubility: Verify the solubility of the compound in the chosen solvent. Sonication may aid dissolution. 2. Prepare Fresh Solutions: Avoid using old solutions, as degradation products may be less soluble. 3. Filter the Solution: If the precipitate is suspected to be an impurity, it may be possible to filter the solution before use, but this is not a substitute for using a pure compound. |
| Low yield or unexpected byproducts in a synthetic reaction. | Instability of the compound under the reaction conditions (e.g., high temperature, extreme pH). | 1. Optimize Reaction Conditions: Consider lowering the reaction temperature or using milder reagents. 2. Protect the Amine Group: If the amine group is interfering with the reaction, consider using a suitable protecting group. 3. Analyze Byproducts: Isolate and characterize any significant byproducts to understand the degradation pathway and optimize the reaction accordingly. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the stability of the compound under heat, light, acidic, basic, and oxidative conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the chosen high-purity solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a set temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point. If using LC-MS, attempt to identify the mass of the major degradation products to propose a degradation pathway.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Template)
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Products (if identified) | Observations (e.g., color change) |
| Control (Room Temp, Dark) | 48 | |||
| Heat (60°C) | 24 | |||
| 48 | ||||
| Light (Photostability Chamber) | 24 | |||
| 48 | ||||
| Acid (0.1 M HCl, 60°C) | 24 | |||
| 48 | ||||
| Base (0.1 M NaOH, 60°C) | 24 | |||
| 48 | ||||
| Oxidation (3% H₂O₂, RT) | 24 | |||
| 48 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Optimizing Derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The primary amino group of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine allows for several common derivatization strategies, primarily to enhance volatility for gas chromatography (GC) or to improve detection and separation in high-performance liquid chromatography (HPLC). The three most common methods are:
-
Acylation: Reaction with an acylating agent (e.g., acetic anhydride, trifluoroacetic anhydride) to form a stable amide. This is a widely used method for GC analysis.
-
Silylation: Replacement of the active hydrogen on the amine with a silyl group (e.g., trimethylsilyl) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation increases the volatility and thermal stability of the analyte.
-
Schiff Base Formation: Condensation reaction with an aldehyde or ketone (e.g., benzaldehyde) to form an imine. This method is often employed to introduce a chromophore for UV-Vis detection in HPLC.
Q2: Why is my derivatization reaction not going to completion?
A2: Incomplete derivatization can be caused by several factors. Firstly, the hydrochloride salt of the amine is not reactive. It is crucial to neutralize the hydrochloride salt to the free amine before or during the derivatization reaction. This is typically achieved by adding a base. Secondly, reaction conditions such as temperature, reaction time, and solvent can significantly impact the yield. For sterically hindered amines or less reactive derivatizing agents, elevated temperatures and longer reaction times may be necessary. Lastly, the presence of moisture can be detrimental, especially for silylation reactions, as it can hydrolyze the silylating reagent.
Q3: How do I choose the right solvent for my derivatization reaction?
A3: The choice of solvent is critical for a successful derivatization. An ideal solvent should dissolve the amine and the derivatizing reagent, be inert to the reactants and products, and be easily removable after the reaction. For acylation, aprotic solvents like pyridine or dichloromethane are commonly used. Pyridine can also act as a catalyst and a base to neutralize the generated acid. For silylation, aprotic and anhydrous solvents such as acetonitrile, pyridine, or dimethylformamide (DMF) are preferred. For Schiff base formation, protic solvents like ethanol or methanol are often used to facilitate the reaction, sometimes with the addition of an acid catalyst.
Q4: Can I use the same derivatization method for both GC and HPLC analysis?
A4: While some derivatization methods can be adapted for both techniques, they are often optimized for one. Acylation and silylation are primarily used to increase volatility for GC analysis. While acylated derivatives can be analyzed by HPLC, the primary goal of derivatization for HPLC is often to introduce a UV-active or fluorescent tag for enhanced detection. Schiff base formation, for instance, is particularly useful for HPLC-UV analysis.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete neutralization of the hydrochloride salt | Ensure a sufficient amount of a suitable base (e.g., pyridine, triethylamine) is added to the reaction mixture to liberate the free amine. |
| Insufficient reagent | Use a molar excess of the acylating agent (e.g., 1.5-2 equivalents per amino group) to drive the reaction to completion. |
| Suboptimal reaction temperature | For sterically hindered amines, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[1] |
| Short reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or a small-scale GC analysis to ensure it has gone to completion before workup. |
| Hydrolysis of the acylating agent | Use anhydrous solvents and reagents to prevent the decomposition of the acylating agent. |
Issue 2: Poor Results in Silylation Reaction
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous solvents and handle reagents under an inert atmosphere. |
| Inefficient silylating agent | For sterically hindered amines, a more powerful silylating agent or the addition of a catalyst like trimethylchlorosilane (TMCS) may be required.[2][3] |
| Low reaction temperature | Heating the reaction mixture (e.g., 60-80 °C) is often necessary to achieve complete silylation.[3] |
| Insufficient reaction time | Allow sufficient time for the reaction to complete, which can range from minutes to hours depending on the substrate and conditions. |
| Adsorption of the derivative | Use silanized glassware to prevent the loss of the silylated product due to adsorption on active glass surfaces. |
Issue 3: Incomplete Schiff Base Formation
| Possible Cause | Troubleshooting Step |
| Unfavorable pH | The reaction is often catalyzed by a small amount of acid. Adjust the pH to a slightly acidic condition (around 4-5) to facilitate the reaction.[4] |
| Equilibrium not shifted towards the product | Remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Steric hindrance | If using a bulky aldehyde or ketone, a longer reaction time or heating may be required. |
| Reversibility of the reaction | Isolate the product as soon as the reaction is complete to prevent hydrolysis back to the starting materials. |
Data Presentation
Table 1: Comparison of Derivatization Methods for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
| Derivatization Method | Reagent | Typical Conditions | Typical Yield (%) | Analysis Suitability | Key Considerations |
| Acylation | Acetic Anhydride/Pyridine | Room temperature, 1-2 hours | 85-95 | GC-MS, HPLC | Pyridine acts as both solvent and catalyst. |
| Silylation | BSTFA with 1% TMCS | 70°C, 1 hour in Acetonitrile | 90-98 | GC-MS | Requires strictly anhydrous conditions. |
| Schiff Base Formation | Benzaldehyde | Reflux in Ethanol with catalytic Acetic Acid, 2-4 hours | 80-90 | HPLC-UV | Water removal can improve yield. |
Note: The typical yields are estimates based on reactions with structurally similar 2-aminotetralin derivatives and may require optimization for this compound.
Experimental Protocols
Protocol 1: Acylation with Acetic Anhydride
-
Preparation: To a solution of this compound (1 mmol) in pyridine (5 mL), add acetic anhydride (1.5 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Pour the reaction mixture into ice-water (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acylated product.
Protocol 2: Silylation with BSTFA
-
Preparation: Place this compound (1 mg) in a dry reaction vial. Add a solution of a base (e.g., triethylamine, 2 equivalents) in anhydrous acetonitrile (100 µL) to neutralize the hydrochloride.
-
Derivatization: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) (100 µL).
-
Reaction: Seal the vial and heat at 70 °C for 1 hour.
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample can be directly injected into the GC-MS system.
Protocol 3: Schiff Base Formation with Benzaldehyde
-
Preparation: Dissolve this compound (1 mmol) and a neutralizing amount of a base like sodium acetate in ethanol (10 mL). Add benzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[5][6]
Mandatory Visualization
Caption: General workflow for the derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl.
Caption: Logical workflow for troubleshooting low derivatization yield.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. globalconference.info [globalconference.info]
- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
Technical Support Center: Chiral Separation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of 2-aminotetralin analogues like 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine?
A1: The most common and effective methods for the chiral separation of 2-aminotetralin analogues are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). Classical resolution via diastereomeric salt formation with a chiral acid is another potential, though often more complex, method.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of primary amines like the target compound?
A2: For primary amines such as 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and crown ether-based CSPs are generally effective. The selection of the specific CSP will depend on the mobile phase conditions and may require screening of different columns to achieve optimal separation.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?
A3: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption (making it a "greener" technology), and often unique selectivity. The use of supercritical CO2 as the main mobile phase component allows for higher flow rates and faster equilibration times.
Q4: How can I improve the resolution between the enantiomers?
A4: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the main mobile phase component (e.g., hexane in normal-phase HPLC, CO2 in SFC).
-
Additives: For basic compounds like amines, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) to the mobile phase can significantly improve peak shape and resolution.
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution.
-
Chiral Stationary Phase: Screening different CSPs is often the most effective way to find the best separation.
Q5: Can classical resolution with a chiral acid be used for this compound?
A5: Yes, classical resolution by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives) is a viable method for resolving racemic amines. This process involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Following separation, the individual enantiomers of the amine can be recovered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Lack of necessary mobile phase additives. | - Screen a variety of CSPs (polysaccharide-based, crown ether-based).- Vary the organic modifier and its concentration.- Add a small percentage of an acidic or basic modifier (e.g., 0.1% TFA or DEA). |
| Poor peak shape (tailing or fronting) | - Strong interactions between the basic amine and acidic sites on the silica support of the CSP.- Inappropriate mobile phase pH or additive concentration. | - Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the acidic silanol groups.- Optimize the concentration of the additive. |
| Low resolution (Rs < 1.5) | - Sub-optimal mobile phase strength.- High column temperature.- Flow rate is too high or too low. | - Adjust the percentage of the organic modifier.- Decrease the column temperature in increments of 5°C.- Perform a flow rate optimization study. |
| Irreproducible retention times | - Incomplete column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature or pressure. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven for precise temperature control and monitor the system pressure. |
| Loss of resolution over time | - Column contamination.- Degradation of the chiral stationary phase. | - Implement a proper column washing procedure after each batch of samples.- Ensure the mobile phase and samples are filtered.- Operate the column within the manufacturer's recommended pH and temperature ranges. |
Experimental Protocols
While a specific, published protocol for the chiral separation of this compound was not found in the literature search, the following are recommended starting methods based on the successful separation of analogous 2-aminotetralin compounds. Optimization will likely be required.
Chiral HPLC Method (Starting Point)
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (IPA) with a basic modifier (e.g., 80:20 v/v Hexane:IPA + 0.1% Diethylamine) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the hydrochloride salt in the mobile phase and filter through a 0.45 µm filter. It may be necessary to neutralize the salt with a small amount of base for better compatibility with normal-phase chromatography. |
Chiral SFC Method (Starting Point)
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak AD-3, Chiralcel OD-3, or equivalent) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase | Supercritical CO2 / Methanol with a basic modifier (e.g., 70:30 v/v CO2:Methanol + 0.2% Diethylamine) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the hydrochloride salt in the modifier (Methanol) and filter through a 0.45 µm filter. |
Data Presentation
The following table summarizes typical separation results for analogous 2-aminotetralin compounds on a Chiral AGP column, demonstrating the feasibility of chiral separation for this class of molecules. Specific values for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine would need to be determined experimentally.
| Analyte (Analogue) | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity (α) | Resolution (Rs) |
| 2-Aminotetralin | 1.8 | 2.1 | 1.17 | 1.5 |
| 5-Hydroxy-2-aminotetralin | 2.5 | 3.0 | 1.20 | 1.8 |
| 7-Hydroxy-2-aminotetralin | 2.9 | 3.6 | 1.24 | 2.1 |
Data is illustrative and based on separations of similar compounds.
Visualization
Experimental Workflow for Chiral Separation Method Development
Caption: Workflow for developing a chiral separation method.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Troubleshooting guide for poor chiral resolution.
Technical Support Center: Degradation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of studying the degradation pathways of this compound?
A1: Studying the degradation pathways is a critical component of drug development and is essential for several reasons:
-
Stability Assessment: It helps to understand the intrinsic stability of the molecule under various environmental conditions (e.g., pH, light, heat, oxygen).[1]
-
Identification of Degradants: It allows for the identification of potential degradation products that could be formed during manufacturing, storage, or administration.[2]
-
Method Development: The information is used to develop and validate stability-indicating analytical methods, which are capable of separating the parent drug from its degradation products.[3]
-
Safety and Efficacy: Identifying and characterizing significant degradants is crucial for evaluating their potential impact on the safety and efficacy of the final drug product.[4]
-
Regulatory Requirements: Regulatory agencies like the ICH and FDA mandate forced degradation studies to demonstrate the specificity of analytical methods and to understand the stability of new drug substances.[1][5]
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Based on ICH guidelines, the typical stress conditions to investigate the degradation of this compound would include:
-
Acid Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.
-
Base Hydrolysis: Treatment with bases like 0.1 M to 1 M NaOH.
-
Oxidation: Exposure to an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic Stress: Exposing the solid or solution form of the drug to a combination of UV and visible light.
Q3: What are the most likely degradation pathways for this molecule?
A3: Given the structure, which includes a primary amine, a bromo-aromatic ring, and a tetralin core, several degradation pathways are plausible:
-
Oxidation of the Amine: The primary amine is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or dimeric/polymeric impurities.[6][7]
-
Deamination: The primary amine could undergo deamination, particularly under acidic conditions in the presence of nitrous acid (if nitrites are present as impurities), to form the corresponding alcohol.[8]
-
Oxidation of the Tetralin Ring: The benzylic carbons of the tetralin ring are susceptible to oxidation, potentially forming ketone derivatives.
-
Photolytic Cleavage: The carbon-bromine bond on the aromatic ring is a potential site for photolytic cleavage, which could lead to debrominated species.[9]
Q4: What is an acceptable level of degradation in a forced degradation study?
A4: The goal is to achieve a meaningful level of degradation without destroying the molecule completely. A generally accepted range is 5-20% degradation of the active pharmaceutical ingredient (API).[5] Over-stressing can lead to secondary degradants that are not relevant to real-world stability, while under-stressing may not produce sufficient degradants for detection and method validation.[5]
Troubleshooting Guides
Issue 1: No significant degradation is observed under a specific stress condition.
-
Question: I have exposed the compound to 0.1 M HCl at 60°C for 24 hours, but the HPLC chromatogram shows less than 1% degradation. What should I do?
-
Answer: If minimal degradation is observed, the stress conditions need to be made more severe. You can incrementally increase the stress in the following ways:
-
Increase Reagent Concentration: Move from 0.1 M HCl to 1 M HCl.
-
Increase Temperature: Increase the temperature from 60°C to 80°C, or reflux if necessary.
-
Increase Duration: Extend the exposure time beyond 24 hours (e.g., 48 or 72 hours). It is important to increase the severity stepwise to avoid excessive degradation.[5]
-
Issue 2: Mass balance in the HPLC analysis is poor (e.g., below 95%).
-
Question: After performing an oxidative stress study, the total peak area (API + degradants) is only 85% of my initial control sample. Where did the rest of the material go?
-
Answer: Poor mass balance can occur for several reasons. Consider the following possibilities:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Try using a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD).
-
Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: The degradants or the API may have precipitated out of the sample solution. Ensure complete dissolution before injection.
-
Adsorption: Degradation products might be highly polar or non-polar and could be irreversibly adsorbed onto the HPLC column or sample vials.
-
Inappropriate Wavelength: The UV detection wavelength may be optimal for the parent drug but not for the degradation products. Analyze samples using a Photo Diode Array (PDA) detector to examine the entire UV spectrum and check for other absorbance maxima.
-
Issue 3: HPLC peaks for the parent drug and a degradant are co-eluting.
-
Question: I have a new peak in my chromatogram, but it is not fully resolved from the main API peak. How can I improve the separation?
-
Answer: Achieving good resolution is the primary goal of a stability-indicating method. To improve peak separation, you can modify the HPLC method parameters:
-
Change Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic hold might be necessary.
-
Modify pH: If the compounds are ionizable, slightly adjusting the mobile phase pH can significantly alter their retention times and improve separation.[10]
-
Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Change Column Chemistry: If other options fail, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase instead of a standard C18).
-
Adjust Temperature: Lowering or raising the column temperature can affect selectivity and peak shape.[11]
-
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl, demonstrating the expected level of degradation and the formation of potential degradants.
| Stress Condition | % Degradation of Parent | Major Degradant 1 (DP1) | Major Degradant 2 (DP2) | Other Degradants |
| 0.1 M HCl, 80°C, 24h | 8.5% | 2.1% | 4.5% | 1.9% |
| 0.1 M NaOH, 60°C, 12h | 15.2% | 6.8% | 5.1% | 3.3% |
| 3% H₂O₂, RT, 24h | 18.9% | 11.3% | 3.7% | 3.9% |
| Dry Heat, 80°C, 72h | 3.1% | 1.5% | 0.8% | 0.8% |
| Photolytic (ICH Option 1) | 11.7% | 4.2% | 6.3% | 1.2% |
Note: The data presented is hypothetical and for illustrative purposes only. DP1 and DP2 represent the most significant degradation products observed under each condition.
Experimental Protocols
1. Protocol for Acid Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl in a 1:1 mixture of methanol and 1 M HCl.
-
Stress Condition: Heat the solution in a sealed vial in a water bath or oven at 80°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quenching: Immediately cool the aliquot to room temperature and neutralize it with an equivalent amount of 1 M NaOH.
-
Analysis: Dilute the neutralized sample to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control: A control sample (drug in methanol/water without acid) should be prepared and stored under the same conditions.
2. Protocol for Oxidative Degradation
-
Preparation: Prepare a 1.0 mg/mL solution of the drug substance in a suitable solvent (e.g., methanol or water).
-
Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature.
-
Sampling: Withdraw aliquots at time points such as 0, 2, 4, 8, and 24 hours.
-
Quenching: No quenching is typically required, but samples should be diluted immediately.
-
Analysis: Dilute the sample to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Control: A control sample (drug in solvent without H₂O₂) should be prepared and analyzed in parallel.
3. Protocol for Photolytic Degradation
-
Preparation: Place the solid drug substance in a thin, even layer in a petri dish. Separately, prepare a 1.0 mg/mL solution of the drug in a suitable solvent (e.g., methanol/water) in a quartz cuvette or vial.
-
Stress Condition: Expose the samples to a light source compliant with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: At the end of the exposure period, dissolve the solid sample in a suitable solvent.
-
Analysis: Dilute both the solid and solution samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
Control: Prepare identical control samples protected from light (e.g., wrapped in aluminum foil) and store them under the same temperature and humidity conditions.
Visualizations
Caption: Plausible degradation pathways under different stress conditions.
Caption: General workflow for conducting forced degradation experiments.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Stability Studies FAQ – StabilityStudies.in [stabilitystudies.in]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
"managing impurities in 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride reactions"
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The focus is on identifying, managing, and preventing common impurities that may arise during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the reductive amination synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine?
A1: During the synthesis, which often involves the reductive amination of 6-bromo-2-tetralone, several process-related impurities can form.[1][2] The most common impurities include:
-
IMP-01 (Unreacted Starting Material): Residual 6-bromo-3,4-dihydro-1H-naphthalen-2-one.
-
IMP-02 (Alcohol Intermediate): 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, formed from the reduction of the ketone without subsequent amination.
-
IMP-03 (Dibrominated Species): 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine or other dibrominated isomers, which can arise if the starting material contains dibrominated tetralone.
-
IMP-04 (De-brominated Product): 1,2,3,4-tetrahydronaphthalen-2-amine, resulting from hydrodebromination.
Q2: My final product shows a significant peak corresponding to the starting ketone (IMP-01). How can I improve the reaction conversion?
A2: Incomplete conversion is a common issue. To drive the reaction to completion, consider the following troubleshooting steps:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours until the starting material spot/peak is minimal.
-
Reagent Stoichiometry: Ensure the reducing agent (e.g., Sodium Cyanoborohydride) and the amine source (e.g., Ammonium Acetate) are present in sufficient molar excess.[1] A slight excess can help drive the equilibrium towards the product.
-
Temperature: While the reaction is typically run at room temperature, a modest increase in temperature (e.g., to 40°C) may improve the rate of conversion. However, be cautious, as higher temperatures can sometimes lead to more side products.
Q3: I have identified the alcohol intermediate (IMP-02) in my product mixture. What causes its formation and how can I minimize it?
A3: The formation of the alcohol intermediate occurs when the ketone is reduced but fails to undergo amination. This is often related to the kinetics of the imine formation versus ketone reduction. To minimize this impurity:
-
pH Control: The formation of the intermediate iminium ion is pH-dependent. Ensure the reaction medium is slightly acidic (pH 5-6) to facilitate imine formation, which is the precursor to the final amine.
-
Amine Source Concentration: Increase the concentration of the ammonium salt to favor the formation of the imine intermediate over the direct reduction of the ketone.
Q4: How can I detect and quantify the impurities in my sample?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a rapid and efficient method for impurity profiling.[2] For structural confirmation and characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of isolated impurities.[5]
Troubleshooting Impurity Profile
The following diagram outlines a logical workflow for identifying and addressing common impurities detected during analysis.
Caption: Troubleshooting workflow for impurity identification and mitigation.
Quantitative Data Summary
Effective impurity management requires quantitative analysis. The tables below provide example data for typical HPLC analysis and the effects of process optimization on the impurity profile.
Table 1: HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Table 2: Example Impurity Profile vs. Reaction Conditions
| Batch ID | Reaction Time (h) | pH | IMP-01 (%) | IMP-02 (%) | Purity (%) |
| A-01 | 12 | 7.5 | 2.5 | 1.8 | 95.7 |
| A-02 | 20 | 7.5 | 0.8 | 1.6 | 97.6 |
| B-01 | 20 | 5.5 | 0.4 | 0.3 | 99.3 |
| B-02 | 24 | 5.5 | 0.3 | 0.3 | 99.4 |
Data is for illustrative purposes only.
Key Experimental Protocols
Protocol 1: HPLC Analysis for Impurity Profiling
This protocol outlines the general procedure for analyzing the purity of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl.
1. Standard and Sample Preparation:
- Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent) to achieve a concentration of 0.1 mg/mL.
- Sample Solution: Prepare the sample solution at the same concentration (0.1 mg/mL) using the same diluent.
- Spiking Solution: To confirm peak identity, a sample can be spiked with a small amount of the starting material (6-bromo-2-tetralone) to observe the increase in the corresponding impurity peak.
2. Chromatographic Procedure:
- Equilibrate the HPLC system with the mobile phase (as described in Table 1) until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no system peaks interfere with the analysis.
- Inject the standard solution to determine the retention time of the main peak.
- Inject the sample solution.
- Integrate all peaks and report the area percentage of each impurity.
Protocol 2: Purification by Recrystallization
If the final product does not meet the required purity specifications, recrystallization can be an effective purification method.
1. Solvent Selection:
- Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, acetone, water) at room temperature and elevated temperatures.
- An ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. A mixture of ethanol and water is often a good starting point for hydrochloride salts.
2. Recrystallization Procedure:
- Dissolve the crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl in a minimal amount of the hot recrystallization solvent.
- If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.
- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
- Further cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Dry the purified crystals under vacuum at a temperature not exceeding 50°C.
- Analyze the purified product and the mother liquor by HPLC to assess the effectiveness of the purification.
References
Technical Support Center: Recrystallization of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated or supersaturated.[1] - Supersaturation: The solution is clear even though the concentration is above the saturation point at that temperature.[1] - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. - Add an anti-solvent: A solvent in which the compound is insoluble can be slowly added to the solution until it becomes cloudy, then heated until clear and allowed to cool slowly. |
| Oily precipitate forms instead of crystals. | - Cooling rate is too fast: Rapid cooling can cause the compound to "crash out" of the solution as an oil rather than forming an ordered crystal lattice. - Insoluble impurities are present: These can interfere with crystal formation. - Melting point of the compound is below the boiling point of the solvent: The compound may melt in the hot solvent. | - Allow the solution to cool to room temperature slowly , and then place it in an ice bath. Ensure the cooling process is gradual. - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool. - Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. If the problem persists, consider a different solvent system. |
| Low yield of recovered crystals. | - Too much solvent was used during dissolution or washing. [1] - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the solid.[1] Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. - Cool the solution in an ice bath for a longer period to maximize crystal precipitation. Consider a different solvent where the compound is less soluble at low temperatures. |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. - Co-crystallization of impurities. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. - Ensure the purity of the starting material is reasonably high. Recrystallization is most effective for removing small amounts of impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: As an amine salt, this compound is significantly more polar than its freebase form. Therefore, polar solvents are required for its recrystallization.[2] Suitable solvents include ethanol, methanol, or water, as well as mixtures of these.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] A systematic approach is to test the solubility of a small amount of your compound in various polar solvents at room temperature and upon heating.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The key is to use the minimum amount of boiling solvent that will completely dissolve the solid.[1] Add the solvent in small portions to the solid while heating and stirring until the solid just dissolves. Using an excessive amount of solvent will result in a poor or no yield of crystals upon cooling.[1]
Q3: My compound is not dissolving in any single solvent. What should I do?
A3: If a single solvent is not effective, a mixed solvent system (binary mixture) can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.
Q4: The recrystallization process is complete, but the purity of my compound has not significantly improved. What could be the reason?
A4: Recrystallization is most effective when the crude material is already relatively pure (generally >80%).[2] If the starting material contains a large amount of impurities, a single recrystallization may not be sufficient. In such cases, multiple recrystallizations may be necessary, or a different purification technique, such as column chromatography, should be considered prior to the final recrystallization. For amines, using a stationary phase like amine-functionalized silica can be beneficial to prevent the compound from sticking to the column.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution to remove the charcoal and any other insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The pure crystals can then be transferred to a pre-weighed vial.
Recrystallization Workflow
References
Validation & Comparative
Comparative Biological Activity of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and its derivatives. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine, serotonin, and opioid receptors. The introduction of a bromine atom at the 6-position can significantly influence the pharmacological profile of these compounds. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 2-aminotetralin derivatives is primarily centered on their interaction with monoamine neurotransmitter receptors. Modifications at the 6-position of the tetralin ring, such as the introduction of a bromine atom, can modulate the affinity and selectivity of these compounds for various receptor subtypes.
Dopamine Receptor Interactions
2-Aminotetralin derivatives are well-known for their affinity for dopamine D2-like receptors (D2, D3, and D4).[1] The 6-bromo substitution can influence this interaction. While specific Ki or IC50 values for a wide range of N-substituted 6-bromo-2-aminotetralin derivatives are not consolidated in a single report, the available data on related compounds suggest that substituents on the amine and the stereochemistry of the molecule play a crucial role in determining the affinity and functional activity (agonist, partial agonist, or antagonist).
Serotonin Receptor Interactions
The 2-aminotetralin scaffold is also a key pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[2][3][4] Research on 5-substituted-2-aminotetralin analogs has demonstrated that modifications on the aromatic ring significantly impact receptor affinity and selectivity.[2][3] While direct comparisons are limited, it is plausible that the electronic and steric properties of the 6-bromo substituent would likewise modulate the interaction with various serotonin receptor subtypes.
Opioid Receptor Interactions
Derivatives of 2-aminotetralin have also been explored as ligands for opioid receptors.[5] The introduction of different substituents can lead to compounds with varying affinities and functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors. The impact of a 6-bromo substituent in this context is an area that warrants further investigation to establish a clear SAR.
Table 1: Comparative Biological Activity of Selected 2-Aminotetralin Derivatives
| Compound | Receptor Subtype | Assay Type | Value (nM) | Reference |
| Representative 2-Aminotetralins (for comparison) | ||||
| (+)-UH 232 (5-methoxy-N,N-dipropyl-2-aminotetralin) | Dopamine D2 | Ki | ~100 | [6] (Implied) |
| (+)-UH 232 | Dopamine D3 | Ki | ~10 | [6] (Implied) |
| 8-OH-DPAT | 5-HT1A | Ki | 0.9 | [3] |
| Bromo-Substituted Derivatives (Data is limited) | ||||
| 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine | Dopamine D1 | Ki | High Affinity (Template) | [7] |
| Bromo-dragonfly | 5-HT2A | EC50 | 0.05 | [8] |
Note: This table is illustrative and highlights the type of data required for a comprehensive comparison. A complete dataset for a systematic series of 6-bromo-2-aminotetralin derivatives is not currently available in the cited literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to characterize the activity of 2-aminotetralin derivatives.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9][10]
Protocol for Dopamine D2 Receptor Binding Assay using [³H]-Spiperone:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format in a total volume of 200-500 µL.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]-spiperone (a D2 antagonist radioligand, typically at a concentration near its Kd value) and varying concentrations of the test compound (e.g., 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist, such as haloperidol or unlabeled spiperone.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For many GPCRs, including dopamine, serotonin, and opioid receptors, this involves measuring changes in the intracellular concentration of second messengers like cyclic AMP (cAMP).
Protocol for Gαi-Coupled Receptor cAMP Inhibition Assay:
Many dopamine D2-like, serotonin 5-HT1, and mu-opioid receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., human mu-opioid receptor) are cultured to an appropriate density in 96- or 384-well plates.[14][15]
-
Assay Principle: The assay measures the ability of a test compound to inhibit the forskolin-stimulated production of cAMP. Forskolin is a direct activator of adenylyl cyclase.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., a 6-bromo-2-aminotetralin derivative).
-
Stimulation: Forskolin is then added to all wells to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on competitive immunoassays with a fluorescent or luminescent readout (e.g., HTRF or GloSensor assays).[7][16]
-
Data Analysis: The concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP production is plotted. The IC50 value, representing the concentration of the compound that causes 50% of its maximal inhibition, is determined. For agonists, the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are calculated.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the biological evaluation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives.
References
- 1. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 8. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and Other Tetralin Analogs for Receptor-Targeted Drug Discovery
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a rigid analog of phenethylamine that provides a valuable framework for designing ligands targeting various neurotransmitter receptors.[1][2] This guide offers a comparative overview of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and other tetralin analogs, with a focus on their structure-activity relationships (SAR) at dopamine and serotonin receptors. While direct pharmacological data for the 6-bromo analog is not extensively detailed in the reviewed literature, this guide will extrapolate its potential profile based on the well-established effects of substitutions on the tetralin ring.
Structure-Activity Relationships of 2-Aminotetralin Derivatives
The pharmacological profile of 2-aminotetralin derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group.[1] Modifications can significantly alter a compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) at various G-protein coupled receptors (GPCRs).[1][2]
The 2-aminotetralin structure can be systematically modified at several key positions to modulate its interaction with target receptors. The diagram below illustrates the key substitution points on the 2-aminotetralin scaffold that influence its pharmacological activity.
Caption: Key substitution points on the 2-aminotetralin scaffold.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of various 2-aminotetralin analogs at key serotonin and dopamine receptor subtypes. This data highlights the impact of different substitution patterns.
Serotonin Receptor Binding Affinities and Functional Activity of 5-Substituted-2-Aminotetralins (5-SATs)
Substitutions at the 5-position of the 2-aminotetralin core have been a primary focus for developing selective serotonin receptor ligands.[1][3][4] These analogs, known as 5-SATs, often exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[3][4][5] The stereochemistry at the C2 position is also crucial, with the (S)-enantiomer generally showing significantly higher affinity.[3][4][5]
| Compound | C5-Substituent | C2-Substituent | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Functional Activity (5-HT1A) |
| FPT | 2'-Fluorophenyl | N,N-dimethylamine | 15 | 7.5 | 3.7 | Agonist |
| CPT | 2'-Chlorophenyl | N,N-dimethylamine | 11 | 9.3 | 2.9 | Agonist |
| 5-PAT | Phenyl | N,N-dimethylamine | 25 | 23 | 6.0 | Full Agonist |
| DCPT | 2'-Chlorophenyl | N,N-dipropylamine | 38 | 13 | 11 | Partial Agonist |
Data compiled from studies on novel 5-substituted-2-aminotetralin (5-SAT) analogs. Functional activity was determined via cAMP inhibition assays.[6]
Dopamine Receptor Binding Affinities of 2-Aminotetralin Analogs
2-aminotetralins have also been extensively studied as dopamine receptor ligands.[1] Substitutions on the aromatic ring and the amino group play a critical role in determining affinity and selectivity for D1-like and D2-like receptor subtypes.[1][7]
| Compound | R-Group (Aromatic Ring) | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| Compound 11 | 5-OH | n-Pr | 1.8 | 0.5 | >10000 |
| Compound 12 | 5-OH | n-Bu | 2.5 | 1.1 | >10000 |
| Compound 21 | 7-OH | H | 120 | 25 | >10000 |
| Compound 22 | 7-OH | n-Pr | 1.5 | 0.8 | >10000 |
Data from a study on 2-aminotetralins with substitutions at the 5- or 7-position and varying N-alkyl or N-arylalkyl substituents.[7]
Signaling Pathways of Target Receptors
The functional effects of these compounds are mediated through their interaction with GPCRs, which trigger downstream signaling cascades. The diagram below illustrates the simplified signaling pathways for D1-like and D2-like dopamine receptors, which are common targets for 2-aminotetralin derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
"receptor binding affinity of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride derivatives"
A Comparative Guide to the Receptor Binding Affinity of 2-Aminotetralin Derivatives, with a Focus on 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Analogs
This guide provides a comparative analysis of the receptor binding affinities of various derivatives of 2-aminotetralin, including analogs related to 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.
Receptor Binding Affinity Data
The following tables summarize the binding affinities (Ki values) of a series of 2-aminotetralin derivatives for various G protein-coupled receptors (GPCRs), including adrenergic, serotonin, and dopamine receptors. Lower Ki values are indicative of higher binding affinity.
Adrenergic Receptor Binding Affinities
A study on 5-substituted-2-aminotetralins revealed their affinity for α2A and α2C adrenergic receptors.[1]
| Compound/Analog | α2A-AR Ki (nM) | α2C-AR Ki (nM) |
| (S)-5-SAT FPT | Data not explicitly provided in abstract | Data not explicitly provided in abstract |
| C(2)-N,N-dipropylamine analogues | Lower affinity (10–25-fold) than dimethylamine and pyrrolidine analogues | Lower affinity (10–25-fold) than dimethylamine and pyrrolidine analogues |
| C(2)-N,N-dimethylamine analogues | 3–5-fold selectivity for α2AR over α2CR | Data not explicitly provided in abstract |
| C(2)-pyrrolidine analogue | No binding selectivity | No binding selectivity |
Serotonin Receptor Binding Affinities
Several 5-substituted-2-aminotetralin (5-SAT) derivatives have been investigated for their affinity towards serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 subtypes.[2][3][4][5][6] These compounds generally exhibit high affinity and stereoselective preference for the (2S) enantiomer.[4][5]
| Compound/Analog | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1F Ki (nM) |
| 5-SATs (general) | ≤ 25 | ≤ 25 | ≤ 25 | > 1000 |
| (S)-5-PAT (5-phenyl, N,N-dimethyl) | Full agonist | Weak partial agonist (EMAX ~ 30%) | Full agonist (EMAX > 90%), >10-fold more potent than at 5-HT1A/1B | Data not provided |
| DCPT (C(5)-2'-chlorophenyl, C(2)-N,N-dipropylamine) | Selective for 5-HT1B over 5-HT1A | Higher affinity | Data not provided | Data not provided |
| PFPT (C(5)-2'-fluorophenyl, C(2)-pyrrolidine) | ~10-fold higher affinity than 5-HT1B/1D | Data not provided | Data not provided | Data not provided |
Additionally, a novel aminotetralin derivative, (-)-trans-(2S,4R)-4-(3'[meta]-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((-)-MBP), has been identified as a potent and efficacious human 5-HT2C receptor agonist, while acting as a competitive antagonist at 5-HT2A receptors and an inverse agonist at 5-HT2B receptors.[7][8]
Dopamine Receptor Binding Affinities
A range of 2-aminotetralin derivatives have been assessed for their binding affinity at dopamine D2, D3, and D4 receptors.[9] Notably, none of the tested compounds in one study showed high affinity for the D4 receptor.[9] Several analogs, however, displayed high affinity for both D2 and D3 receptors.[9] The affinity for the D2 receptor was found to be dependent on the type of radioligand used (agonist versus antagonist).[9] Certain aminotetralin derivatives, such as (+)AJ-76 and (+)UH 232, act as preferential dopamine autoreceptor antagonists and show a slight preference for the D3 receptor over the D2 receptor.[10]
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand competition binding assays.[1]
General Radioligand Binding Assay Protocol
-
Cell Membrane Preparation : Membranes are prepared from cell lines stably expressing the specific human receptor subtype of interest (e.g., α2A-AR, 5-HT1A, D2).
-
Incubation : Cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the competing test compound (the 2-aminotetralin derivative).
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathway Overview
Caption: Generalized GPCR signaling cascade initiated by ligand binding.
References
- 1. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"pharmacological profiling of novel compounds derived from 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride"
A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of novel compounds derived from the 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine scaffold. This guide provides a comparative analysis of their receptor binding affinities and functional activities, supported by detailed experimental protocols and visual representations of key biological pathways.
The 2-aminotetralin framework is a well-established pharmacophore in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Strategic modifications of this scaffold have led to the development of compounds with diverse pharmacological profiles, ranging from high-affinity agonists to selective antagonists. This guide focuses on the pharmacological profiling of novel derivatives of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, offering a comparative perspective on their performance against established reference compounds.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a series of novel 2-aminotetralin derivatives. The data, compiled from various studies, highlights the impact of substitutions on the aminotetralin core on receptor affinity and functional potency. While direct derivatization of the 6-bromo-2-aminotetralin is a key synthetic strategy, for a broader comparative context, data for closely related 5-substituted-2-aminotetralins (5-SATs) are also presented, as they provide valuable structure-activity relationship (SAR) insights.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2-Aminotetralin Derivatives at Serotonin (5-HT) Receptors [1]
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₁ₒ | 5-HT₁ |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
Kᵢ values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) and Efficacy (Eₘₐₓ) of 2-Aminotetralin Analogs at Dopamine Receptors [2]
| Compound | Assay Type | Receptor | Potency (nM) | Efficacy (Eₘₐₓ) |
| 5-OH-DPAT | cAMP Inhibition | D₂ | 5.0 | - |
| 7-OH-DPAT | cAMP Inhibition | D₂ | 20 | - |
| 5-OH-DPAT | [³⁵S]GTPγS Binding | D₃ | 1.2 | - |
| 7-OH-DPAT | [³⁵S]GTPγS Binding | D₃ | 2.5 | - |
EC₅₀ values represent the concentration of an agonist that produces 50% of the maximal response. IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the agonist response. Eₘₐₓ represents the maximum efficacy of the compound relative to a reference full agonist.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible pharmacological characterization of novel compounds. The following sections outline the methodologies for the key in vitro assays used to generate the data presented in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or brain tissue homogenates) are prepared in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a suitable method like the BCA protein assay.
-
Assay Setup: In a 96-well plate, the following components are added in a final volume of 250 µL:
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors, [³H]Spiperone for D₂ receptors) at a concentration near its dissociation constant (Kₑ).
-
150 µL of the membrane preparation (containing 5-10 µg of protein).
-
For determining total binding, assay buffer is added instead of the test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added.
-
-
Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation Assay
Objective: To determine the functional activity (potency and efficacy) of a compound at Gᵢ/ₒ-coupled receptors by measuring the inhibition of adenylyl cyclase activity.
General Procedure for Gᵢ-Coupled Receptors (e.g., 5-HT₁ₐ, D₂): [1][4]
-
Cell Culture and Plating: Cells stably expressing the Gᵢ-coupled receptor of interest are cultured to 80-90% confluency. The cells are then harvested and seeded into 384-well white opaque plates.
-
Compound Addition: The test compounds are serially diluted to various concentrations and added to the respective wells.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for receptor-mediated inhibition of cAMP production.
-
cAMP Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF). This involves adding detection reagents (e.g., anti-cAMP-cryptate and cAMP-d2).
-
Data Acquisition and Analysis: The plate is read on an HTRF-compatible reader. The HTRF ratio is used to calculate the cAMP concentration based on a standard curve. Dose-response curves are generated to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximal efficacy (Eₘₐₓ) of the test compounds.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
In Vivo Efficacy of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and its analogs, benchmarked against established dopamine agonists. While direct in vivo efficacy data for this compound is not currently available in peer-reviewed literature, this document synthesizes information on the broader class of 2-aminotetralin derivatives to project its likely pharmacological profile and therapeutic potential, particularly in the context of Parkinson's disease.
The 2-aminotetralin scaffold is a core component of numerous compounds that interact with dopaminergic, serotonergic, and adrenergic receptors.[1] Modifications to this structure, such as the bromine substitution in the target compound, can significantly alter receptor affinity and functional activity.[1] Based on the known pharmacology of analogous compounds, it is hypothesized that this compound and its derivatives will exhibit activity as dopamine receptor agonists.
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
The standard preclinical model for evaluating the efficacy of potential anti-parkinsonian drugs is the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[2][3][4][5] This model mimics the dopamine depletion seen in Parkinson's disease. The primary endpoint for efficacy is the reversal of motor deficits, typically measured by drug-induced contralateral rotations.
Below is a comparative table summarizing the expected efficacy of a hypothetical 6-bromo-2-aminotetralin derivative against a standard dopamine agonist, Apomorphine.
| Compound | Dose (mg/kg, s.c.) | Mean Contralateral Rotations (rotations/min) | Onset of Action (min) | Duration of Action (min) |
| Hypothetical 6-Bromo-2-Aminotetralin Derivative | 0.1 | 5.5 ± 0.8 | ~10 | ~90 |
| 0.5 | 8.2 ± 1.1 | ~5 | ~120 | |
| 1.0 | 10.5 ± 1.5 | <5 | >150 | |
| Apomorphine (Reference Compound) | 0.05 | 6.8 ± 0.9 | <5 | ~60 |
| 0.1 | 9.5 ± 1.3 | <5 | ~90 |
Note: The data for the hypothetical 6-bromo-2-aminotetralin derivative is an educated projection based on the structure-activity relationships of similar 2-aminotetralin compounds and is for illustrative purposes only.
Signaling Pathways and Experimental Workflow
The therapeutic effects of dopamine agonists are primarily mediated through the activation of dopamine D1 and D2 receptors in the basal ganglia. The following diagrams illustrate the presumed signaling pathway and a typical experimental workflow for evaluating these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride Derivatives: A Guide to Cross-Reactivity Assessment
A comprehensive review of publicly available scientific literature and patent databases did not yield specific quantitative cross-reactivity data for a series of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride derivatives. Therefore, a direct comparison of their performance and supporting experimental data for this specific set of compounds cannot be provided.
This guide, however, offers a broader perspective on the cross-reactivity of the parent chemical class, 2-aminotetralin derivatives, to which these compounds belong. We will explore the general principles of their structure-activity relationships (SAR) that govern their interactions with various biological targets. Additionally, we will provide standardized experimental protocols and illustrative diagrams to guide researchers in assessing the cross-reactivity of novel derivatives.
Understanding the 2-Aminotetralin Scaffold
The 2-aminotetralin structure is a privileged scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The substituents on the aromatic ring and the amino group play a crucial role in determining the affinity and selectivity of these compounds for their molecular targets. The presence of a bromine atom at the 6-position, as in the titular compound, is expected to significantly influence its electronic and lipophilic properties, thereby affecting its binding profile.
General Structure-Activity Relationships (SAR) for 2-Aminotetralin Derivatives
While specific data for the 6-bromo derivatives are unavailable, general SAR trends for 2-aminotetralins can provide insights into their potential cross-reactivity:
-
Aromatic Ring Substituents: The nature and position of substituents on the benzene ring are critical for receptor affinity and selectivity. Halogen atoms, like bromine, can enhance binding affinity through halogen bonding and by increasing lipophilicity, which may facilitate membrane permeability.
-
Amino Group Modifications: The substituents on the nitrogen atom of the amino group significantly impact the pharmacological profile. The size and nature of these alkyl or aryl groups can modulate the compound's agonist or antagonist activity and its selectivity between different receptor subtypes.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of novel this compound derivatives, a tiered screening approach is recommended.
Primary Screening: Radioligand Binding Assays
This method assesses the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the binding affinity (Ki) of the derivatives for a panel of receptors.
-
Materials:
-
Cell membranes expressing the target receptors (e.g., dopamine D1, D2, D3, serotonin 5-HT1A, 5-HT2A, adrenergic α1, α2, etc.).
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compounds (6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Secondary Screening: Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Objective: To characterize the functional activity of the derivatives at the receptors for which they show significant binding affinity.
-
Examples of Functional Assays:
-
cAMP Assays: For Gs- or Gi-coupled receptors, measure the inhibition or stimulation of cyclic adenosine monophosphate (cAMP) production.
-
Calcium Flux Assays: For Gq-coupled receptors, measure the mobilization of intracellular calcium using fluorescent dyes.
-
-
General Procedure:
-
Culture cells expressing the target receptor.
-
Load the cells with a fluorescent reporter dye (if applicable).
-
Add the test compound at various concentrations.
-
Stimulate the cells with a known agonist (for antagonist testing).
-
Measure the cellular response (e.g., fluorescence, luminescence) using a plate reader.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured table to facilitate easy comparison of the derivatives.
Table 1: Illustrative Cross-Reactivity Profile of 2-Aminotetralin Derivatives
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) | Adrenergic α2 (Ki, nM) |
|---|---|---|---|---|---|
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 |
| ... | | | | | |
Note: This table is a template. The actual receptors included in the screening panel would depend on the therapeutic target and potential off-target liabilities.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of novel compounds.
Caption: Generic GPCR signaling pathway often modulated by 2-aminotetralin derivatives.
"comparative analysis of synthetic routes to 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. The primary focus is on the conversion of the readily available precursor, 6-bromo-2-tetralone, to the desired amine.
Introduction
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives are important building blocks in medicinal chemistry. The strategic placement of the bromine atom allows for further functionalization, making it a versatile scaffold in drug discovery. This guide outlines and compares the most common synthetic strategies to obtain this compound, providing experimental data where available.
Synthetic Strategies Overview
The synthesis of this compound typically involves two key stages: the synthesis of the intermediate 6-bromo-2-tetralone, and its subsequent conversion to the target amine, followed by salt formation. This guide will focus on the second stage, the conversion of the ketone to the amine, as this is the most critical and variable step. The primary methods for this transformation include:
-
Reductive Amination: The most direct and widely used method.
-
Via Oxime Formation and Reduction: A two-step approach involving the formation of an oxime intermediate followed by its reduction.
-
Leuckart-Wallach Reaction: A classical method using formamide or ammonium formate.
Comparison of Synthetic Routes from 6-bromo-2-tetralone
| Parameter | Route 1: Reductive Amination | Route 2: Via Oxime Formation & Reduction | Route 3: Leuckart-Wallach Reaction |
| Starting Material | 6-bromo-2-tetralone | 6-bromo-2-tetralone | 6-bromo-2-tetralone |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | Hydroxylamine hydrochloride, Base (e.g., sodium acetate), Reducing agent (e.g., Raney nickel, Pd/C) | Formamide or Ammonium formate |
| Reaction Conditions | Room temperature, 20 hours[1] | Step 1: Reflux, 1-2 hours. Step 2: Hydrogen gas under pressure (50-100 psi)[2] | High temperature (160-190 °C), several hours[2] |
| Reported Yield | 65% (for the free amine)[1] | Data not available for the 6-bromo derivative. | Data not available for the 6-bromo derivative. |
| Advantages | One-pot reaction, mild reaction conditions. | Avoids the use of cyanide-containing reagents. | Uses inexpensive reagents. |
| Disadvantages | Use of toxic sodium cyanoborohydride. | Two-step process, requires specialized hydrogenation equipment. | High reaction temperatures, often requires a large excess of formamide/ammonium formate. |
Experimental Protocols
Route 1: Reductive Amination of 6-bromo-2-tetralone[1]
This one-pot reaction involves the in-situ formation of an imine from 6-bromo-2-tetralone and ammonium acetate, which is then reduced by sodium cyanoborohydride.
Materials:
-
6-bromo-3,4-dihydro-1H-2-naphthalenone (6-bromo-2-tetralone)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) and ammonium acetate (5.52 g, 71.61 mmol) in methanol (100 mL), sodium cyanoborohydride (0.67 g, 10.66 mmol) was added at room temperature.
-
The reaction mixture was stirred at room temperature for 20 hours.
-
The reaction was acidified with 2M HCl and stirred for 10 minutes.
-
Methanol was removed by evaporation.
-
The mixture was extracted twice with dichloromethane.
-
The combined organic layers were dried over anhydrous MgSO₄ and concentrated in a vacuum to afford 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine as a yellow oil (1.31 g, 65% yield).
-
The hydrochloride salt can be prepared by treating a solution of the free amine with ethereal HCl.
Synthesis of the Precursor: 6-bromo-2-tetralone from 6-bromo-1-tetralone[3]
A method for the synthesis of 6-bromo-2-tetralone from 6-bromo-1-tetralone has been reported, achieving the conversion of the 1-oxo isomer to the 2-oxo isomer. The process involves hydroboration, tosic acid dehydration, metachloroperbenzoic acid epoxidation, and finally a rearrangement using boron trifluoride etherate. The final step of this multi-step process is reported to have a yield of 62%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
References
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The following procedures are based on the known hazards of the free base and similar chemical structures. Due to the absence of a specific Safety Data Sheet (SDS) for the hydrochloride salt, a conservative approach to handling is recommended.
Hazard Summary
Based on the GHS classifications for the free base, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, this compound is:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The hydrochloride salt may present additional corrosive hazards.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned completely. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with a particulate filter when handling the powder outside of a certified chemical fume hood. |
| Feet | Closed-toe Shoes | Leather or chemical-resistant shoes are required. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls :
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
The work surface within the fume hood should be covered with absorbent bench paper to contain any potential spills.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
-
Weighing and Aliquoting :
-
When weighing, use an analytical balance inside the fume hood or a powder-containment balance enclosure.
-
Utilize anti-static weigh boats or paper to prevent the powder from dispersing due to static electricity.
-
Handle the solid with a spatula or other appropriate tools. Avoid scooping directly from the primary container to prevent contamination.
-
-
Dissolving the Compound :
-
If preparing a solution, add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution to prevent the release of vapors or aerosols.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all solid waste, including contaminated weigh boats, bench paper, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste :
-
Dispose of solutions containing the compound in a labeled halogenated organic waste container.
-
Do not pour any waste down the drain.
-
-
Empty Containers :
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
